3-Bromo-5-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVYRKVFAFVLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426736 | |
| Record name | 3-bromo-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630125-49-4 | |
| Record name | 3-bromo-5-nitrobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-3-NITRO-5-(TRIFLUORMETHYL)BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6FE5HAA43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitrobenzotrifluoride is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl, bromo, and nitro functional groups make it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug development.
Chemical and Physical Properties
This compound is a yellow, oily liquid at room temperature.[2][3] The presence of the electron-withdrawing trifluoromethyl and nitro groups, along with the bromine atom, significantly influences the electron density and reactivity of the aromatic ring.[4]
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₃NO₂ | [2][5] |
| Molecular Weight | 270.01 g/mol | [5] |
| Appearance | Light yellow to yellow, clear liquid/oil | [2][3][6] |
| Boiling Point | ~68 °C at 0.71 mbar; 223.7 ± 35.0 °C (Predicted) | [1][2] |
| Density | 1.788 ± 0.06 g/cm³ (Predicted); 1.79 g/cm³ (20°C) | [2][5][6] |
| Refractive Index | 1.515; 1.51 | [2][5][6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Flash Point | 89 °C | [7] |
Spectral Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum shows three signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
δ 8.11 (m, 1H)
-
δ 8.45 (m, 1H)
-
δ 8.58-8.59 (m, 1H)[1]
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic aromatic substitution (bromination) of 3-nitrobenzotrifluoride.[8]
Experimental Protocol: Bromination of 3-nitrobenzotrifluoride
Materials:
-
3-nitrobenzotrifluoride
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane
-
Hexane
-
2 M aqueous Sodium Hydroxide (NaOH) solution
-
5% aqueous sodium bisulfite solution
-
8% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Chloride (NaCl) solution
-
Water[1]
Procedure:
-
A solution of 3-nitrobenzotrifluoride in dichloromethane is prepared in a reaction vessel.
-
Concentrated sulfuric acid is slowly added to the solution over a period of 10 minutes, creating a two-phase mixture.
-
The mixture is heated to 35°C with vigorous stirring.
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is added in six equal portions over 5 hours.
-
The reaction is stirred at 35°C for an additional 19 hours. Reaction progress can be monitored by HPLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The mixture is then slowly added to a cooled (0-5°C) 2 M aqueous NaOH solution.
-
The organic and aqueous layers are separated.
-
The aqueous layer is extracted multiple times with hexane.
-
The combined organic layers are washed sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous NaHCO₃, and 10% aqueous NaCl.
-
The solvent is removed by evaporation under reduced pressure.
-
The crude product is purified by distillation under reduced pressure (0.71 mbar, bath temperature 70-80°C) to yield this compound as a light yellow liquid.[1]
A diagrammatic representation of the synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Applications
This compound serves as a crucial intermediate in the synthesis of various high-value chemicals, particularly in the pharmaceutical sector.
Intermediate in Nilotinib Synthesis
One of the most significant applications of this compound is as a precursor in the synthesis of Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia.[2][9] The synthesis involves a multi-step process where the bromo and nitro groups on the benzotrifluoride scaffold are strategically transformed.
A simplified logical relationship of its use in Nilotinib synthesis is shown below.
Caption: Logical steps in Nilotinib synthesis from this compound.
Role in the Preparation of SOS1 Degraders
This compound is also utilized in the preparation of Son of sevenless homolog 1 (SOS1) degraders.[2] SOS1 is a guanine nucleotide exchange factor that plays a critical role in the RAS signaling pathway, which is often dysregulated in cancer. The development of SOS1 degraders is a promising therapeutic strategy for KRAS-mutant cancers.[10] These degraders are typically bifunctional molecules that bind to both SOS1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.[10] While the exact reaction scheme involving this compound in the synthesis of specific SOS1 degraders is proprietary, its structural features make it a suitable starting material for constructing the SOS1-binding moiety of the degrader.
The general mechanism of action for a targeted protein degrader is illustrated below.
Caption: Mechanism of targeted protein degradation.
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It is also a combustible liquid.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its utility in the preparation of complex, high-value molecules, particularly in the pharmaceutical industry, is significant. Its role as a key building block in the synthesis of the anticancer drug Nilotinib and in the development of novel therapeutic modalities like SOS1 degraders highlights its importance in modern drug discovery and development. A thorough understanding of its chemical properties and reactivity is essential for its safe and effective use in research and manufacturing.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 630125-49-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. asianpubs.org [asianpubs.org]
- 5. labproinc.com [labproinc.com]
- 6. This compound | 630125-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. This compound | 630125-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-Bromo-5-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles known spectroscopic parameters and provides generalized experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Solvent |
| 8.11 | m | 1H | CDCl₃ |
| 8.45 | m | 1H | CDCl₃ |
| 8.58-8.59 | m | 1H | CDCl₃ |
Table 2: Predicted ¹³C-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~120-140 | Aromatic C-H |
| ~120-130 (q) | -CF₃ |
| ~125-135 | C-Br |
| ~145-155 | C-NO₂ |
| ~130-140 | C-CF₃ |
Table 3: Predicted ¹⁹F-NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Reference |
| ~ -60 to -65 | s | CFCl₃ |
Note: No specific ¹⁹F-NMR data for this compound has been found. The predicted chemical shift is based on data for other aromatic compounds containing a trifluoromethyl group.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol |
| Monoisotopic Mass | 268.92993 Da[3] |
Note: Detailed fragmentation patterns for this compound are not available in the public domain. However, for aromatic nitro compounds, common fragmentation includes the loss of NO₂ (46 Da) and NO (30 Da). For bromo-aromatics, the presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).
Infrared (IR) Spectroscopy
Table 5: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1550-1490 | N-O asymmetric stretch (NO₂) |
| ~1350-1300 | N-O symmetric stretch (NO₂) |
| ~1350-1150 | C-F stretch (-CF₃) |
| ~1000-650 | C-Br stretch |
Note: An experimental IR spectrum for this compound is not available in the searched resources. The predicted absorption bands are based on characteristic frequencies for the functional groups present in the molecule.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
-
-
¹H-NMR Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
-
¹³C-NMR Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Longer acquisition times and a greater number of scans are typically required compared to ¹H-NMR due to the lower natural abundance of ¹³C.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
¹⁹F-NMR Acquisition:
-
Spectrometer: An NMR spectrometer equipped with a fluorine probe.
-
Pulse Sequence: A standard single-pulse experiment.
-
Reference: An external reference such as CFCl₃ at 0.00 ppm.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Introduce the sample via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this compound, GC-MS is a common technique.
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for GC-MS and will likely produce significant fragmentation. Electrospray Ionization (ESI) or Chemical Ionization (CI) are softer ionization techniques that can be used with LC-MS to preserve the molecular ion.
-
-
Mass Analysis:
-
Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid at room temperature, the neat liquid can be analyzed.
-
Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Background: Acquire a background spectrum of the clean salt plates before running the sample.
-
Data Processing: The instrument software will automatically perform a Fourier transform to generate the infrared spectrum.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
Synthesis of 3-Bromo-5-nitrobenzotrifluoride from 3-nitrobenzotrifluoride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. The primary focus is on the electrophilic aromatic substitution of 3-nitrobenzotrifluoride. This document furnishes a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway to aid researchers, scientists, and professionals in drug development.
Introduction
This compound is an essential building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its trifluoromethyl and nitro groups confer unique electronic properties, making it a valuable synthon for targeted molecular design. The selective introduction of a bromine atom onto the 3-nitrobenzotrifluoride backbone is a critical transformation, typically achieved through electrophilic aromatic bromination. This guide details a robust and high-yielding synthetic route.
Reaction Pathway and Mechanism
The synthesis of this compound from 3-nitrobenzotrifluoride proceeds via an electrophilic aromatic substitution reaction. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are both strongly deactivating and meta-directing. Consequently, the incoming electrophile, a bromonium ion (Br⁺) or its equivalent, is directed to the C-5 position, which is meta to both existing substituents.
A common and effective method for this transformation employs 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[1][3] The sulfuric acid protonates the DBDMH, facilitating the generation of the electrophilic bromine species.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the detailed experimental protocol.
| Parameter | Value | Reference |
| Starting Material | 3-Nitrobenzotrifluoride | WO2006/135640[4] |
| Brominating Agent | DBDMH | WO2006/135640[4] |
| Catalyst | 98% Sulfuric Acid | WO2006/135640[4] |
| Solvent | Dichloromethane | WO2006/135640[1][4] |
| Reaction Temperature | 35°C | WO2006/135640[1][4] |
| Reaction Time | 24 hours | WO2006/135640[4] |
| Yield | 89.6% | WO2006/135640[4] |
| Product Purity (¹H-NMR) | ~95% | WO2006/135640[4] |
| Appearance | Pale yellow liquid | WO2006/135640[4] |
| Boiling Point | ~68°C @ 0.71 mbar | WO2006/135640[4] |
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound based on established literature.[4]
Materials and Reagents
-
3-Nitrobenzotrifluoride (97%)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Hexane
-
2 M Aqueous Sodium Hydroxide (NaOH) solution
-
5% Aqueous Sodium Metabisulfite solution
-
8% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% Aqueous Sodium Chloride (NaCl) solution
-
Water
Equipment
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Heating mantle with temperature controller
-
Addition funnel
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-nitrobenzotrifluoride (41.1 mL, 300 mmol) in dichloromethane (240 mL).
-
Acid Addition: With vigorous stirring, slowly add 98% sulfuric acid (45.7 mL, 840 mmol) to the solution over 10 minutes. The mixture will be biphasic.
-
Heating: Warm the reaction mixture to 35°C.
-
Brominating Agent Addition: Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (53.1 g, 180 mmol) in six equal portions over a period of five hours.
-
Reaction Monitoring: Maintain the reaction mixture at 35°C with continuous stirring for an additional 19 hours. The reaction progress can be monitored by HPLC analysis.
-
Quenching: After the reaction is complete (typically >97% conversion of the starting material), allow the mixture to cool to room temperature.
-
Work-up:
-
Slowly add the reaction mixture to a stirred 2 M aqueous NaOH solution (210 mL) cooled in an ice-water bath over 20 minutes. Monitor the internal temperature, which may rise to about 35°C.
-
Separate the two layers.
-
Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and 10% aqueous NaCl solution (200 mL).
-
-
Solvent Removal: Dry the combined organic layers and evaporate the solvents under reduced pressure at 45°C.
-
Purification: Purify the resulting liquid by distillation at 0.71 mbar and a bath temperature of 70-80°C to yield this compound as a pale yellow liquid.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
This reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching process is exothermic and should be performed with caution, ensuring adequate cooling.
Conclusion
The synthesis of this compound from 3-nitrobenzotrifluoride via electrophilic bromination using DBDMH and sulfuric acid is a highly efficient and scalable method. The provided protocol, with a yield of approximately 89.6%, offers a reliable procedure for obtaining this valuable intermediate. Careful control of reaction parameters, particularly temperature, is crucial for achieving high yields and purity. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules.
References
An In-depth Technical Guide to the Bromination of 3-Nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reaction for the bromination of 3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details the underlying mechanism, regioselectivity, experimental protocols, and quantitative data associated with the synthesis of 3-bromo-5-nitrobenzotrifluoride.
Core Principles: Reaction Mechanism and Regioselectivity
The bromination of 3-nitrobenzotrifluoride is a classic example of electrophilic aromatic substitution.[1][2] The reaction involves the replacement of a hydrogen atom on the aromatic ring with an electrophile, in this case, a bromine cation (Br⁺). The mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][3]
Directing Effects of Substituents
The regiochemical outcome of the reaction is dictated by the two substituents already present on the benzene ring: the nitro group (-NO₂) and the trifluoromethyl group (-CF₃).
-
Deactivating Nature: Both the -NO₂ and -CF₃ groups are powerful electron-withdrawing groups.[4][5] They deactivate the benzene ring towards electrophilic attack by inductively pulling electron density away from the aromatic system.[4][6] This deactivation means that harsher reaction conditions are typically required compared to the bromination of benzene itself.[1]
-
meta-Direction: Due to their electron-withdrawing properties, both the nitro and trifluoromethyl groups are meta-directors.[6][7][8] They direct incoming electrophiles to the positions meta to themselves. When an electrophile attacks the ortho or para positions, a destabilizing resonance structure is formed where the positive charge of the arenium ion is placed on the carbon atom bearing the electron-withdrawing group. This is highly unfavorable. In contrast, attack at the meta position avoids this destabilization, making it the most favorable pathway.[9]
In 3-nitrobenzotrifluoride, the C1 position holds the -CF₃ group and C3 holds the -NO₂ group. The positions ortho and para to the -CF₃ group are C2, C6, and C4. The positions ortho and para to the -NO₂ group are C2, C4, and C6. The only position that is meta to both substituents is the C5 position. Therefore, bromination occurs selectively at this position to yield This compound .
Experimental Conditions and Data
The bromination of highly deactivated aromatic rings like 3-nitrobenzotrifluoride requires potent brominating agents and often the use of a strong acid catalyst or solvent system to enhance the electrophilicity of the bromine.[10][11]
Commonly employed methods use reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in the presence of strong acids such as concentrated sulfuric acid (H₂SO₄) or oleum.[12] These conditions generate a highly electrophilic bromine species capable of attacking the electron-deficient ring.[12]
| Starting Material | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Nitrobenzotrifluoride | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) | 98% H₂SO₄ / Dichloromethane | 35 | 19 | 89.6 | |
| Deactivated Aromatics (General) | N-Bromosuccinimide (NBS) | Concentrated H₂SO₄ | 60 | 1.5 - 3 | Good to High | [10] |
| Nitrobenzene | Tribromoisocyanuric acid (TBCA) | 98% H₂SO₄ | Room Temp. | - | 69 (monobrominated) | [12] |
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound based on published methods.
Materials:
-
3-Nitrobenzotrifluoride
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
Hexane
-
5% Sodium Metabisulfite solution
-
8% Sodium Bicarbonate (NaHCO₃) solution
-
10% Sodium Chloride (NaCl) solution (brine)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Addition funnel
-
Heating mantle with temperature controller
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, add 3-nitrobenzotrifluoride (e.g., 300 mmol) and dichloromethane (e.g., 240 mL).
-
Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (98%, e.g., 840 mmol) over a period of 10 minutes. The mixture will be two-phased.
-
Heating: Heat the biphasic mixture to 35°C.
-
Brominating Agent Addition: Add the 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (e.g., 180 mmol) in several equal portions over a period of 5 hours, maintaining the internal temperature at 35°C.
-
Reaction Monitoring: Continue to stir the mixture at 35°C for an additional 19 hours. The reaction progress can be monitored by HPLC or TLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add the reaction mixture over 20 minutes to a stirred 2 M aqueous NaOH solution (e.g., 210 mL) cooled in an ice-water bath (0-5°C). Monitor the temperature of the quenching solution, as it may rise.
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the two layers.
-
Extract the aqueous layer with hexane (e.g., 3 x 200 mL).
-
Combine all organic layers.
-
Wash the combined organic layers sequentially with water (200 mL), 5% aqueous sodium metabisulfite solution (2 x 200 mL), 8% aqueous NaHCO₃ solution (200 mL), and finally with 10% aqueous NaCl solution (200 mL).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure at a temperature of approximately 45°C.
-
Purification: The resulting crude liquid can be purified by vacuum distillation (e.g., at 0.71 mbar and a bath temperature of 70-80°C) to yield this compound as a pale yellow liquid.
Visualizing the Mechanism and Workflow
To clarify the relationships between reactants, intermediates, and products, the following diagrams illustrate the core chemical transformations.
Caption: Electrophilic Aromatic Substitution Mechanism.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Aromatic Reactivity [www2.chemistry.msu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. youtube.com [youtube.com]
- 10. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 11. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties and Core Mechanism of Action of Larotrectinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Larotrectinib, sold under the brand name Vitrakvi, is a pioneering therapeutic agent in the field of precision oncology.[1] It is a potent and highly selective inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[2] This document provides a comprehensive overview of the physicochemical properties of Larotrectinib, its mechanism of action, and detailed experimental protocols relevant to its study.
Physicochemical Properties of Larotrectinib
A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development and formulation. The key physicochemical parameters for Larotrectinib (CAS Number: 1223403-58-4) are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3S)-N-{5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl}-3-hydroxypyrrolidine-1-carboxamide | [3] |
| CAS Number | 1223403-58-4 | [3] |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ | [3] |
| Molar Mass | 428.444 g·mol⁻¹ | [3] |
| Appearance | Off-white to pinkish yellow solid | [2] |
| Solubility | Water: pH-dependent (very soluble at pH 1.0, freely soluble at pH 6.8); DMSO: 86 mg/mL; Ethanol: 86 mg/mL | [2][4] |
| Predicted pKa | Basic pKa: 5.3 (most basic), Acidic pKa: 12.8 (most acidic) | N/A |
| Predicted logP | 1.7 | [5] |
| SMILES | O=C(N1C--INVALID-LINK--CC1)NC2=C3N=C(N4--INVALID-LINK--CCC4)C=CN3N=C2 |
Note: Predicted pKa and logP values are computationally generated and may differ from experimental values.
Mechanism of Action and Signaling Pathway
Larotrectinib is a selective ATP-competitive inhibitor of the TRK family of receptor tyrosine kinases. In various cancers, chromosomal rearrangements can lead to fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes (NTRK1, NTRK2, and NTRK3) with other genes. These fusions result in the expression of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and survival.[4]
Larotrectinib potently and selectively binds to the ATP-binding pocket of the TRK kinase domain, preventing phosphorylation and activation of downstream signaling pathways. The primary pathways inhibited by Larotrectinib include the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and phospholipase C-gamma (PLCγ) pathways.[4] The inhibition of these pathways ultimately leads to the induction of apoptosis and a halt in tumor cell growth.
Larotrectinib inhibits TRK fusion proteins, blocking downstream signaling pathways.
Experimental Protocols
Stability-Indicating RP-HPLC Method for Larotrectinib Quantification
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Larotrectinib in pharmaceutical formulations.
1. Materials and Reagents:
-
Larotrectinib reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Water (HPLC grade)
-
0.1 N Hydrochloric acid
-
0.1 N Sodium hydroxide
-
30% Hydrogen peroxide
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV-Vis detector
-
Column: Sunsil C18 (or equivalent)
-
Mobile Phase: KH₂PO₄ buffer and Methanol (1:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 262 nm
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Preparation of Solutions:
-
Mobile Phase: Prepare a solution of KH₂PO₄ in water and mix it with methanol in a 1:1 ratio. Filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Larotrectinib reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
4. Sample Preparation (from Capsules):
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 100 mg of Larotrectinib and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute 10 mL of the filtered solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of Larotrectinib in the sample by comparing the peak area with that of the standard.
Workflow for the quantification of Larotrectinib using RP-HPLC.
In Vitro TRK Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of Larotrectinib against TRK kinases in a biochemical assay.
1. Materials and Reagents:
-
Recombinant human TRKA, TRKB, and TRKC kinase domains
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic kinase substrate
-
Larotrectinib
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White, opaque 384-well assay plates
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of Larotrectinib in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted Larotrectinib or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the TRK kinase and the substrate in kinase assay buffer. The final concentrations should be optimized for each kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be close to the Km for each TRK kinase.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each Larotrectinib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Workflow for an in vitro TRK kinase inhibition assay.
Conclusion
Larotrectinib represents a significant advancement in the treatment of cancers harboring NTRK gene fusions. Its favorable physicochemical properties, coupled with its potent and selective mechanism of action, underscore its clinical utility. The experimental protocols provided herein offer a framework for the analysis and characterization of this important therapeutic agent.
References
Solubility Profile of 3-Bromo-5-nitrobenzotrifluoride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding its solubility is critical for process development, formulation, and quality control.
Qualitative Solubility Data
| Solvent | CAS Number | Molecular Formula | Solubility |
| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble[1] |
| Methanol | 67-56-1 | CH₄O | Slightly Soluble[1] |
| Ethanol | 64-17-5 | C₂H₆O | Soluble[2] |
| Water | 7732-18-5 | H₂O | Hardly Soluble[2] |
Factors Influencing Solubility
The solubility of this compound is governed by its molecular structure. The presence of a bromine atom and a trifluoromethyl group, both of which are electron-withdrawing, along with a nitro group, creates a molecule with significant polarity. This structure dictates its interaction with various solvents. The principle of "like dissolves like" is central to understanding its solubility profile; polar solvents are more likely to dissolve this polar compound.
References
An In-depth Technical Guide to 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-3-nitro-5-(trifluoromethyl)benzene is a key aromatic intermediate characterized by its trifluoromethyl, nitro, and bromo substituents. These functional groups impart unique electronic properties and reactivity, making it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. Its application as a crucial precursor in the synthesis of the Bcr-Abl tyrosine kinase inhibitor Nilotinib underscores its significance in medicinal chemistry. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, chemical reactivity, and its role in the development of targeted cancer therapies.
Molecular Structure and Identification
1-Bromo-3-nitro-5-(trifluoromethyl)benzene is a substituted benzene ring with three functional groups positioned at the 1, 3, and 5 positions. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, as is the nitro group (-NO2). The bromine atom (-Br) also acts as an electron-withdrawing group via induction, but a weak deactivator for electrophilic aromatic substitution.
| Identifier | Value |
| IUPAC Name | 1-Bromo-3-nitro-5-(trifluoromethyl)benzene[1] |
| CAS Number | 630125-49-4 |
| Molecular Formula | C₇H₃BrF₃NO₂[1] |
| Molecular Weight | 270.01 g/mol [1] |
| SMILES | C1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(F)(F)F[1] |
| InChI | InChI=1S/C7H3BrF3NO2/c8-5-1-4(7(9,10,11)2-6(3-5)12(13)14/h1-3H[1] |
Physicochemical Properties
The physical and chemical properties of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene are influenced by the presence of the three electron-withdrawing groups, which affect its polarity, boiling point, and reactivity.
| Property | Value | Source |
| Physical State | Liquid | Sigma-Aldrich |
| Boiling Point | 106-108 °C at 15 mmHg | Sigma-Aldrich |
| Density | 1.838 g/mL at 25 °C | Sigma-Aldrich |
| Refractive Index (n20/D) | 1.521 | Sigma-Aldrich |
Synthesis
A common synthetic route to 1-Bromo-3-nitro-5-(trifluoromethyl)benzene involves the bromination of 3-nitrobenzotrifluoride.
Experimental Protocol: Bromination of 3-Nitrobenzotrifluoride
This protocol is adapted from a patented industrial synthesis.
Reaction Scheme:
A representative synthesis scheme.
Materials:
-
3-Nitrobenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Bisulfite (NaHSO₃) solution
-
Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Hexane
Procedure:
-
In a reaction vessel, dissolve 3-nitrobenzotrifluoride in dichloromethane.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to a controlled temperature (e.g., 35-40 °C).
-
Add N-Bromosuccinimide (NBS) portion-wise over several hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then quench by slowly adding it to a cold aqueous solution of sodium hydroxide.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, aqueous sodium bisulfite solution, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-Bromo-3-nitro-5-(trifluoromethyl)benzene as a pale yellow liquid.
Spectral Data (Predicted and Analog-Based)
4.1. 1H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, each corresponding to the three aromatic protons. The chemical shifts will be downfield due to the strong electron-withdrawing effects of the substituents.
4.2. 13C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The aromatic carbon signals will be influenced by the attached substituents.
4.3. Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), C-Br stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C stretching.
4.4. Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the nitro group, bromine atom, and potentially rearrangements of the aromatic ring. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.
Chemical Reactivity and Applications in Drug Development
The presence of three distinct functional groups on the benzene ring makes 1-Bromo-3-nitro-5-(trifluoromethyl)benzene a versatile intermediate in organic synthesis. The bromine atom is susceptible to displacement via nucleophilic aromatic substitution or participation in cross-coupling reactions. The nitro group can be reduced to an amine, providing a handle for further functionalization.
Key Intermediate in the Synthesis of Nilotinib
A prominent application of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene is in the synthesis of Nilotinib, a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3][4]
The synthesis of a key intermediate for Nilotinib involves the reaction of 1-Bromo-3-nitro-5-(trifluoromethyl)benzene with 4-methyl-1H-imidazole. This is followed by the reduction of the nitro group to an amine, which is then further elaborated to form the final drug molecule.
References
An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-nitrobenzotrifluoride, a halogenated aromatic compound, has emerged as a pivotal intermediate in the landscape of modern medicinal chemistry. Its strategic importance is most notably highlighted by its role as a key building block in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a particular focus on the experimental protocols and reaction pathways relevant to drug development professionals.
Introduction and Historical Context
The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its discovery may have been part of broader research into halogenated nitroaromatic compounds or as a novel intermediate described within patent literature. Its significance, however, became firmly established with the development of Nilotinib by Novartis. The patent literature surrounding Nilotinib, particularly from the mid-2000s, extensively details the synthesis and utilization of this compound, marking its transition from a chemical entity to a high-value pharmaceutical intermediate.[1] The rise of organofluorine compounds in medicinal chemistry throughout the late 20th and early 21st centuries provided the backdrop for the increased interest in molecules like this compound, which offer unique electronic properties and metabolic stability to parent drug molecules.
Physicochemical Properties
This compound is a yellow, oily liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃BrF₃NO₂ | [1] |
| Molecular Weight | 270.01 g/mol | [2] |
| Appearance | Yellow liquid | [1] |
| Boiling Point | ~68 °C at 0.71 mbar | [1] |
| Density | 1.788 g/cm³ (predicted) | |
| CAS Number | 630125-49-4 | [1] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the electrophilic bromination of 3-nitrobenzotrifluoride. Two primary methods are documented in the literature, with variations in the brominating agent used.
Method 1: Bromination using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
This method is frequently cited in patent literature for its high conversion rates and yield.[1][3]
Experimental Protocol:
-
To a solution of 3-nitrobenzotrifluoride (1 equivalent) in dichloromethane, slowly add concentrated sulfuric acid (2.8 equivalents) over a period of 10 minutes, ensuring the mixture is vigorously stirred.
-
Heat the resulting biphasic mixture to 35°C.
-
Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.6 equivalents) in six equal portions over 5 hours.
-
Continue to stir the mixture at 35°C for an additional 19 hours. The reaction progress can be monitored by HPLC, with expected conversion rates exceeding 97%.[1][3]
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred 2 M aqueous sodium hydroxide solution at 0-5°C over 20 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with hexane.
-
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.
-
Dry the organic layer and evaporate the solvent under reduced pressure.
-
The crude product is then purified by distillation to yield this compound as a pale yellow liquid.
Yield: Approximately 89.6%[1][3]
Method 2: Bromination using Liquid Bromine
An alternative method utilizes liquid bromine as the brominating agent.
Experimental Protocol:
-
In a flask equipped with an ice-water bath, add concentrated sulfuric acid.
-
To the cooled sulfuric acid, add 3-nitrobenzotrifluoride (1 equivalent).
-
Add liquid bromine (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 14 hours. Monitor the reaction completion by TLC.
-
After the reaction is complete, allow the mixture to stand and separate the layers.
-
Wash the organic phase with 5% sodium hydroxide solution and saturated salt water.
-
Concentrate the organic phase to obtain the crude product.
Yield: Approximately 91.8%
Application in Drug Development: Synthesis of a Key Nilotinib Intermediate
The primary application of this compound is as a crucial intermediate in the synthesis of Nilotinib. It undergoes a condensation reaction with 4-methyl-1H-imidazole to form 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride, which is a direct precursor to the amine intermediate required for the final coupling step in Nilotinib synthesis.
Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride
Experimental Protocol:
-
Combine this compound (1 equivalent), 4-methyl-1H-imidazole (1.2 equivalents), a copper(I) iodide catalyst (0.15 equivalents), a promoter such as 8-hydroxyquinoline (0.15 equivalents), and an acid-binding agent like potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to a specified temperature (e.g., 100°C) and stir until the reaction is complete, as monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water.
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Spectroscopic Data | |
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.11 (m, 1H), 8.45 (m, 1H), 8.58-8.59 (m, 1H) |
| Reference | [1][3] |
Visualizing the Synthesis Pathway
The following diagrams illustrate the synthesis of this compound and its subsequent conversion to a key Nilotinib intermediate.
Caption: Synthesis of this compound.
Caption: Conversion to a key Nilotinib intermediate.
Conclusion
This compound stands as a testament to the enabling power of fluorinated building blocks in modern drug discovery. While its early history is not extensively detailed, its contemporary importance is undeniable. The robust and high-yielding synthetic routes to this intermediate have been crucial for the large-scale production of life-saving medications like Nilotinib. This guide has provided a detailed overview of its synthesis, properties, and critical role in pharmaceutical manufacturing, offering valuable insights for researchers and professionals in the field. The continued exploration of the reactivity and applications of such halogenated nitroaromatics will undoubtedly lead to further innovations in medicinal chemistry.
References
Physical appearance and stability of 3-Bromo-5-nitrobenzotrifluoride
An In-depth Technical Guide to 3-Bromo-5-nitrobenzotrifluoride: Physical Appearance and Stability
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its physical appearance and chemical stability. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
This compound is a combustible liquid that ranges in color from light yellow to orange.[2][3] It is characterized by the following quantitative parameters:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃BrF₃NO₂ | [4] |
| Molecular Weight | 270.00 g/mol | [4] |
| Boiling Point | ~68 °C at 0.71 mbar | [5] |
| Predicted Boiling Point | 223.7 ± 35.0 °C | |
| Density | 1.788 ± 0.06 g/cm³ (Predicted) | |
| Refractive Index | 1.515 | |
| Purity | >98.0% (GC) | [2] |
Appearance: At room temperature, this compound presents as a clear liquid, with a color spectrum from light yellow to yellow to orange.[2][3] Some sources also describe it as a colorless to yellowish crystalline or powdery substance.
Solubility: It is soluble in organic solvents such as ethanol and chloroform and is sparingly soluble in water.
Chemical Stability and Reactivity
General Stability: this compound is stable at room temperature. The bromine atom within the molecule is not labile, contributing to its stability in various derivatives.[2]
Decomposition: When heated, it may decompose to produce toxic gases.
Reactivity: As an intermediate in organic synthesis, it is utilized in C-X coupling reactions.[5] Studies on similar bromo-nitro compounds suggest that it can undergo substitution and rearrangement reactions with nucleophiles.[2]
Storage: For optimal stability, it is recommended to store this compound in a refrigerator at 2-8°C.[6] It should be stored in a well-ventilated place and kept cool.[3]
Experimental Protocols
Synthesis of this compound:
A common laboratory-scale synthesis involves the electrophilic aromatic substitution (bromination) of 3-nitrobenzotrifluoride.[1]
Materials:
-
3-nitrobenzotrifluoride
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated sulfuric acid
-
Dichloromethane
-
2 M Sodium hydroxide solution
-
Hexane
-
5% aqueous sodium bisulfite solution
-
8% aqueous sodium bicarbonate solution
-
10% aqueous sodium chloride solution
Procedure:
-
Dissolve 3-nitrobenzotrifluoride in dichloromethane.
-
Slowly add concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to 35°C.
-
Add DBDMH in portions over several hours while maintaining the temperature at 35°C.
-
Continue stirring the mixture at 35°C for an extended period (e.g., 19 hours) to ensure high conversion.[5]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding the mixture to a cooled 2 M aqueous sodium hydroxide solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with hexane.
-
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.[5]
-
Dry the organic layer and evaporate the solvent under reduced pressure.
-
Purify the resulting liquid by distillation under reduced pressure to obtain this compound as a light yellow liquid.[5]
Quality Control: The purity of the synthesized compound is typically analyzed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Safety and Handling
This compound is classified as harmful and requires careful handling in a well-ventilated area.[2]
Hazard Statements:
-
H227: Combustible liquid.[2]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[2]
-
P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[2]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Role of this compound in chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. 630125-49-4 | this compound [fluoromart.com]
- 3. labproinc.com [labproinc.com]
- 4. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 630125-49-4 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Methodological & Application
Application Notes and Protocols: The Role of 3-Bromo-5-nitrobenzotrifluoride in the Synthesis of Nilotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nilotinib, a second-generation tyrosine kinase inhibitor, is a critical therapeutic agent for the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis of this complex molecule involves several key steps, with the strategic use of specific building blocks being paramount for efficient and high-yield production. One such crucial starting material is 3-Bromo-5-nitrobenzotrifluoride. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Nilotinib, targeting researchers, scientists, and professionals in drug development.
Synthetic Strategy Overview
The synthesis of Nilotinib from this compound typically proceeds through a multi-step pathway. The core strategy involves the initial formation of a key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, which is subsequently coupled with the pyrimidine-containing fragment of the final Nilotinib molecule. The trifluoromethyl and nitro groups on the benzotrifluoride ring play a crucial role in directing the regioselectivity of the reactions and influencing the electronic properties of the intermediates.
A common synthetic route involves the following key transformations:
-
Buchwald-Hartwig Amination: Coupling of this compound with 4-methylimidazole.
-
Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline derivative.
-
Amide Bond Formation: Coupling of the aniline intermediate with 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid to yield Nilotinib.
An alternative approach involves the initial reduction of this compound to 3-bromo-5-(trifluoromethyl)aniline, followed by the Buchwald-Hartwig amination with 4-methylimidazole.
Experimental Protocols
Protocol 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride
This protocol details the coupling of this compound with 4-methylimidazole, a critical step in forming a key intermediate.
Materials:
-
This compound
-
4-methylimidazole
-
Copper(I) iodide (CuI)
-
8-hydroxyquinoline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction flask, add this compound (1.0 eq), 4-methylimidazole (1.2 eq), potassium carbonate (1.1 eq), copper(I) iodide (0.15 eq), and 8-hydroxyquinoline (0.15 eq).
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it to isolate the product.
Protocol 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
This protocol describes the reduction of the nitro group of the previously synthesized intermediate to form the crucial aniline derivative.
Materials:
-
3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
Procedure:
-
Suspend 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and ammonium chloride (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Concentrate the filtrate and extract the product with a suitable organic solvent.
-
Dry the organic layer and evaporate the solvent to obtain the desired aniline.
Protocol 3: Synthesis of Nilotinib
This final step involves the coupling of the aniline intermediate with the pyrimidine-containing carboxylic acid to form Nilotinib.
Materials:
-
3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
-
4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
N-Methyl-2-pyrrolidone (NMP) or another suitable solvent
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a reaction vessel, dissolve 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (1.0 eq) in NMP.
-
Slowly add thionyl chloride (1.2 eq) at a controlled temperature (e.g., 60 °C) to form the acid chloride in situ.
-
Add 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (1.0 eq) to the reaction mixture.
-
Heat the mixture to approximately 90 °C for several hours.
-
After the reaction is complete, cool the mixture and add water.
-
Adjust the pH to 11-12 with a NaOH solution to precipitate the Nilotinib base.
-
Filter the solid, wash with water, and dry under vacuum to obtain the final product.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the key steps in the synthesis of Nilotinib starting from this compound.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1. Buchwald-Hartwig Amination | This compound, 4-methylimidazole | CuI, 8-hydroxyquinoline, K₂CO₃ | DMF | 100 | 4-6 | 85-95 |
| 2. Nitro Reduction | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride | Fe, NH₄Cl | Ethanol/Water | Reflux | 2-4 | 90-98 |
| 3. Amide Coupling | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | SOCl₂ | NMP | 90 | 3 | ~94 |
Visualizations
Nilotinib Synthesis Workflow
The following diagram illustrates the synthetic workflow for Nilotinib starting from this compound.
Application Notes and Protocols for the Synthesis and Evaluation of SOS1 Degraders from 3-Bromo-5-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Son of Sevenless 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, central regulators of cell proliferation and survival.[1] The aberrant activation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[2] Targeted protein degradation, utilizing technologies such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy to eliminate pathogenic proteins. SOS1 degraders, which are heterobifunctional molecules, induce the degradation of the SOS1 protein through the ubiquitin-proteasome system.[3] This document provides detailed protocols and application notes for the synthesis of potent SOS1 degraders, using 3-Bromo-5-nitrobenzotrifluoride as a key starting material, and for their subsequent biological evaluation.
SOS1 Signaling Pathway and Mechanism of Degradation
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK cascade, which drives cell proliferation.[1]
Caption: SOS1-mediated activation of the RAS signaling pathway.
SOS1 PROTACs are bifunctional molecules that link a SOS1-binding moiety to an E3 ubiquitin ligase ligand, such as pomalidomide which binds to Cereblon (CRBN). This induces the formation of a ternary complex between SOS1, the degrader, and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1.
Caption: Mechanism of SOS1 degradation by a PROTAC.
Experimental Protocols
The synthesis of a representative SOS1 degrader, structurally similar to the potent degrader P7, is outlined below.[4] This multi-step synthesis starts from this compound.
Caption: Synthetic workflow for SOS1 degrader synthesis.
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)aniline
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel to yield 3-Bromo-5-(trifluoromethyl)aniline.
Protocol 2: Synthesis of the Quinazoline Core
This protocol outlines the construction of the quinazoline core from the aniline intermediate. This is a representative procedure; specific reagents and conditions may vary based on the desired final structure.[5][6]
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
2-Amino-5-methoxybenzoic acid
-
Thionyl chloride
-
Ammonia solution
-
Formamidine acetate
-
2-Methoxyethanol
Procedure:
-
Amide formation: React 2-Amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. Subsequently, react the acid chloride with an ammonia solution to yield 2-amino-5-methoxybenzamide.
-
Buchwald-Hartwig amination: Couple the 2-amino-5-methoxybenzamide with 3-Bromo-5-(trifluoromethyl)aniline using a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos) in the presence of a base (e.g., Cs2CO3) in an inert solvent like dioxane.[1]
-
Quinazoline ring formation: React the resulting diamine with formamidine acetate in a solvent such as 2-methoxyethanol at reflux to form the quinazolinone core.
Protocol 3: Synthesis of the Final SOS1 Degrader
This protocol describes the attachment of the linker and the E3 ligase ligand to the quinazoline core.[4][7]
Materials:
-
Quinazoline core from Protocol 2
-
Appropriate linker with two reactive ends (e.g., a di-bromo-alkane)
-
Pomalidomide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Linker Attachment: To a solution of the quinazoline core (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the linker (e.g., 1,n-dibromoalkane, 1.2 eq). Stir the reaction at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Purify the mono-alkylated product by column chromatography.
-
Pomalidomide Coupling: To a solution of pomalidomide (1.1 eq) in DMF, add a base such as potassium carbonate (2.0 eq). Then, add the linker-functionalized quinazoline core from the previous step. Stir the reaction mixture at an elevated temperature until the reaction is complete as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify the final SOS1 degrader by preparative HPLC.
Protocol 4: In Vitro Evaluation of SOS1 Degraders
Cell Viability Assay (IC50 Determination):
-
Seed cancer cells (e.g., SW620 colorectal cancer cells) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized SOS1 degrader or a reference compound (e.g., BI-3406) for 72 hours.
-
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
Western Blot for SOS1 Degradation (DC50 and Dmax Determination):
-
Seed cells in 6-well plates and treat with varying concentrations of the SOS1 degrader for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against SOS1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the SOS1 signal to the loading control.
-
The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) can be determined from the dose-response curve.[3][8]
Data Presentation
Biological Activity of SOS1 Degraders and Inhibitors
| Compound | Cell Line | Assay | Value (µM) | Reference |
| P7 (Degrader) | SW620 | IC50 (Viability) | Superior to BI-3406 | [3] |
| SW620 | DC50 (Degradation, 24h) | 0.59 | [3] | |
| HCT116 | DC50 (Degradation, 24h) | 0.75 | [3] | |
| SW1417 | DC50 (Degradation, 24h) | 0.19 | [3] | |
| SW620 | Dmax (Degradation, 24h) | 87% | [3] | |
| BI-3406 (Inhibitor) | NCI-H358 | IC50 (RAS-GTP levels) | 0.083 - 0.231 | [9] |
| KRAS G12/G13 mutant cell lines | IC50 (3D Proliferation) | 0.009 - 0.220 | [9] | |
| CRC PDOs | IC50 (Viability) | 0.53 - 45.9 | [10] |
Representative Synthetic Yields
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference (Analogous) |
| Bromination of 3-Nitrobenzotrifluoride | 3-Nitrobenzotrifluoride | This compound | ~90 | [11] |
| Nitro Reduction | This compound | 3-Bromo-5-(trifluoromethyl)aniline | 80-90 | [9] |
| Buchwald-Hartwig Amination | Aryl bromide and Amine | N-Aryl amine | 60-95 | [12] |
| Quinazolinone Formation | 2-Aminobenzonitrile derivative | Quinazolinone | 70-90 | [4] |
| PROTAC Final Coupling | Linker-warhead and E3 ligase ligand | PROTAC | 30-60 | [7] |
Conclusion
This compound serves as a valuable and versatile starting material for the multi-step synthesis of potent and selective SOS1 degraders. The protocols outlined in this document provide a comprehensive guide for researchers in the field of targeted protein degradation to synthesize and evaluate novel therapeutic agents for RAS-driven cancers. The ability to induce the degradation of SOS1 offers a promising alternative to conventional inhibition and holds significant potential for the development of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents [patents.google.com]
- 3. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone synthesis [organic-chemistry.org]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 9. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
Suzuki coupling reactions with 3-Bromo-5-nitrobenzotrifluoride
An essential transformation in modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl structures prevalent in medicinally important compounds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 3-Bromo-5-nitrobenzotrifluoride with various organoboron reagents.
This compound is an important intermediate in organic synthesis, notably in the preparation of pharmaceuticals like Nilotinib.[1][2] Its aromatic ring is highly electron-deficient due to the presence of two strong electron-withdrawing groups: a nitro group (-NO₂) and a trifluoromethyl group (-CF₃). This electronic property makes the aryl-bromide bond particularly susceptible to oxidative addition to a Palladium(0) center, often making it an excellent substrate for cross-coupling reactions.[3][4]
General Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]
Application Data
The following table summarizes a specific example of a Suzuki coupling reaction with this compound and provides typical conditions often employed for electron-deficient aryl bromides.
Table 1: Example Protocol for Suzuki Coupling of this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Aryl Halide | This compound (1.0 eq) | [7] |
| Boronic Acid | Methyl Boronic Acid (1.1 eq) | [7] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 eq) | [7] |
| Base | Cesium Carbonate (Cs₂CO₃) (1.5 eq) | [7] |
| Solvent | 1,4-Dioxane / Water (10:1) | [7] |
| Temperature | 100 °C | [7] |
| Time | 4 hours | [7] |
| Yield | Not explicitly stated, but reaction completion was monitored by TLC. |[7] |
Table 2: General Conditions for Suzuki Coupling of Electron-Deficient Aryl Bromides.
| Component | Examples | Notes |
|---|---|---|
| Catalysts | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyst choice can significantly impact reaction efficiency. Buchwald or other specialized phosphine ligands can be beneficial.[8][9] |
| Bases | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, KF | The choice of base is crucial and often depends on the specific substrates and catalyst used.[5][10] |
| Solvents | Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile (often with water) | Biphasic solvent systems (e.g., Toluene/Water or Dioxane/Water) are very common.[5] |
| Temperatures | Room Temperature to 120 °C | Electron-deficient bromides may react at lower temperatures compared to their electron-rich counterparts. |
Experimental Protocol
This protocol is based on a literature procedure for the coupling of this compound with methyl boronic acid and can be adapted for other boronic acids.[7]
Materials and Equipment:
-
This compound
-
Appropriate organoboron reagent (e.g., Arylboronic acid, 1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Round-bottom flask or reaction vial with a reflux condenser
-
Magnetic stirrer and hot plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Solvent Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe to the flask (e.g., a 10:1 ratio).[7]
-
-
Reaction:
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application Notes and Troubleshooting
-
Inert Atmosphere: Maintaining an inert atmosphere is critical for the stability of the Pd(0) catalyst and to prevent side reactions. Ensure all solvents are properly degassed.
-
Choice of Base: For base-sensitive substrates, a milder base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) may be preferable.[9]
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage, which may be less reactive. Using high-quality boronic acids or a slight excess can improve yields.
-
Catalyst Deactivation: If the reaction stalls, catalyst deactivation may be the cause. This can sometimes be observed by a change in color (e.g., formation of palladium black). Ensuring strictly anaerobic conditions can mitigate this.
-
Reaction Monitoring: Due to the electron-deficient nature of the starting material, the product will also be electron-deficient. This should be considered when choosing a staining agent for TLC analysis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 630125-49-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Page loading... [guidechem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Two-Step Synthesis of 3-Alkyl-5-trifluoromethylaniline from 3-Bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 3-alkyl-5-trifluoromethylaniline, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] The described two-step methodology utilizes 3-Bromo-5-nitrobenzotrifluoride as a readily available starting material. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the alkyl substituent, followed by the reduction of the nitro group to the corresponding aniline. This method is efficient and adaptable for the preparation of various 3-alkyl-5-trifluoromethylaniline derivatives.
Introduction
3-Alkyl-5-trifluoromethylaniline derivatives are important structural motifs found in a variety of biologically active molecules, including antihypertensive agents, psychotropic drugs, and herbicides.[1] The synthesis of these compounds is of significant interest to the pharmaceutical and agrochemical industries. This document outlines a reliable and reproducible two-step synthesis beginning with this compound. The first step is a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[2] The second step involves the chemoselective reduction of the nitro group to an amine. Various methods are available for this transformation, with iron- and zinc-mediated reductions being common due to their efficiency and functional group tolerance.[3]
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
-
Suzuki-Miyaura Coupling: this compound is coupled with an alkylboronic acid in the presence of a palladium catalyst to yield the 3-alkyl-5-nitrobenzotrifluoride intermediate.
-
Nitro Group Reduction: The intermediate is then reduced to the final product, 3-alkyl-5-trifluoromethylaniline.
Caption: Overall workflow for the synthesis of 3-alkyl-5-trifluoromethylaniline.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-5-nitrobenzotrifluoride via Suzuki-Miyaura Coupling
This protocol details the synthesis of 3-methyl-5-nitrobenzotrifluoride as a representative example. The procedure can be adapted for other alkyl groups by substituting the corresponding alkylboronic acid.
Materials:
-
This compound
-
Methylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0)
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
Petroleum ether
-
Dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 10.0 g (37.0 mmol) of this compound in 100.0 mL of 1,4-dioxane.[1]
-
Add 2.4 g (40.7 mmol) of methylboronic acid to the solution.[1]
-
Prepare a solution of sodium carbonate (56.6 mmol) in 10.0 mL of water and add it to the reaction mixture.
-
Under a nitrogen atmosphere, add 0.4 g (0.4 mmol) of tetrakis(triphenylphosphine)palladium(0) to the flask.[1]
-
Heat the reaction mixture to 100 °C and stir for 4 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Extract the residue three times with 10.0 mL of petroleum ether.[1]
-
Combine the organic phases.
-
To purify the crude product, dissolve it in 30.0 mL of dichloromethane.
-
Adjust the pH to >7 with sodium bicarbonate solution.
-
Add 30.0 mL of deionized water and extract three times with 30.0 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Further purify the product by flash column chromatography using petroleum ether as the eluent to obtain 3-methyl-5-nitrobenzotrifluoride.[1]
Step 2: Synthesis of 3-Methyl-5-trifluoromethylaniline via Nitro Reduction
This protocol describes the reduction of 3-methyl-5-nitrobenzotrifluoride using zinc and hydrochloric acid.
Materials:
-
3-Methyl-5-nitrobenzotrifluoride (from Step 1)
-
Zinc particles
-
Concentrated hydrochloric acid (36-38%)
-
Ethanol
Procedure:
-
Dissolve the crude 3-methyl-5-nitrobenzotrifluoride from the previous step in 50.0 mL of ethanol in a round-bottom flask.[1]
-
Add 8.6 g (131.5 mmol) of zinc particles to the solution.[1]
-
Under a nitrogen atmosphere, carefully add 13.5 g (131.5 mmol) of concentrated hydrochloric acid.[1]
-
Heat the reaction mixture to 80 °C and reflux for 12 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and proceed with work-up and purification to isolate the final product, 3-methyl-5-trifluoromethylaniline.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3-methyl-5-trifluoromethylaniline.
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Product | Yield (%) |
| 1 | This compound | 270.00 | 10.0 | 37.0 | 3-Methyl-5-nitrobenzotrifluoride | 77 |
| Methylboronic acid | 59.86 | 2.4 | 40.7 | |||
| 2 | 3-Methyl-5-nitrobenzotrifluoride | 205.12 | 7.1 (crude) | ~34.6 | 3-Methyl-5-trifluoromethylaniline | - |
| Zinc | 65.38 | 8.6 | 131.5 | |||
| Conc. HCl | 36.46 | 13.5 | 131.5 |
Note: The yield for the reduction step is dependent on the purity of the intermediate and subsequent purification.
Logical Relationship Diagram
Caption: Logical flow of the two-step synthesis.
Conclusion
The described two-step synthesis provides a practical and efficient route to 3-alkyl-5-trifluoromethylanilines from this compound. The Suzuki-Miyaura coupling allows for the versatile introduction of various alkyl groups, and the subsequent nitro reduction is a reliable transformation. This methodology is well-suited for laboratory-scale synthesis and holds potential for process development and scale-up in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: D-Glucosamine-Based Copper-Catalyzed N-Arylation of 3-(Trifluoromethyl)-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key nilotinib intermediate, 3-bromo-5-(trifluoromethyl)aniline, through a C-N cross-coupling reaction. The procedure utilizes an efficient and readily available D-glucosamine-based copper catalyst system. The high water solubility of the D-glucosamine ligand facilitates catalyst removal, offering a greener alternative to traditional methods.
Overview of the Catalytic System
This protocol details an Ullmann-type C-N cross-coupling reaction between an aryl bromide (3-bromo-5-nitrobenzotrifluoride) and an aniline derivative. The catalytic system is formed in situ from copper(I) iodide (CuI) and D-glucosamine, which serves as a sustainable and effective ligand. The reaction demonstrates good to excellent yields under moderate conditions.[1][2] D-glucosamine, a natural and inexpensive sugar, has been identified as an efficient ligand for Cu(I)-catalyzed reactions.[3] The amino group and hydroxyl group at the C1 and C2 positions of D-glucosamine are thought to play a crucial role in coordinating with the copper catalyst.[2]
The overall transformation is central to the synthesis of nilotinib, a targeted therapy for cancer, making this protocol highly relevant for medicinal chemists and drug development professionals.[1][4][5]
Experimental Data
The following table summarizes the reaction conditions and outcomes for the D-glucosamine-based copper-catalyzed C-N cross-coupling reaction.
| Entry | Aryl Halide | Nucleophile | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 3-(Trifluoromethyl)-5-nitroaniline | 10 mol% CuI, 10 mol% D-glucosamine | Cs₂CO₃ (2) | DMSO/H₂O (1:1) | 100 | 10 | 80 |
Experimental Protocols
3.1. Materials and Equipment
-
Reactants: this compound, 3-(Trifluoromethyl)-5-nitroaniline
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: D-glucosamine
-
Base: Cesium carbonate (Cs₂CO₃)
-
Solvent: Dimethyl sulfoxide (DMSO), Deionized Water
-
Reaction Vessel: Schlenk tube or similar reaction tube
-
Heating and Stirring: Magnetic stirrer with a heating block or oil bath
-
Purification: Column chromatography supplies (silica gel, petroleum ether, ethyl acetate)
3.2. Protocol for the Synthesis of the Nilotinib Intermediate
This protocol describes the in situ formation of the D-glucosamine-copper catalyst and its application in the C-N coupling reaction.
-
To a reaction tube, add this compound (1 mmol), 3-(trifluoromethyl)-5-nitroaniline (1.2 mmol), CuI (0.1 mmol), D-glucosamine (0.1 mmol), and Cs₂CO₃ (2 mmol).
-
Add 3 mL of a DMSO-H₂O (1:1 v/v) solvent mixture to the tube.
-
Seal the tube and place it in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 10 hours under an air atmosphere.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired N-arylated product.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for the copper-catalyzed N-arylation.
4.2. Proposed Catalytic Cycle
Caption: Proposed mechanism for the C-N coupling reaction.
References
- 1. An efficient d-glucosamine-based copper catalyst for C–X couplings and its application in the synthesis of nilotinib intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. An efficient d-glucosamine-based copper catalyst for C–X couplings and its application in the synthesis of nilotinib intermediate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 630125-49-4 [chemicalbook.com]
Application Notes and Protocols for the Condensation Reaction of 3-Bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the palladium-catalyzed condensation reaction of 3-Bromo-5-nitrobenzotrifluoride with a primary amine. This reaction, specifically a Buchwald-Hartwig amination, is a powerful and versatile method for the formation of a carbon-nitrogen (C-N) bond, a critical linkage in many pharmaceutical compounds.[1][2][3] this compound is a key building block in the synthesis of various active pharmaceutical ingredients, including the anti-cancer drug Nilotinib.[4]
The protocol outlined below describes the coupling of this compound with aniline as a representative amine coupling partner. The methodologies and principles can be adapted for a range of primary and secondary amines.
Reaction Overview
The Buchwald-Hartwig amination is a cross-coupling reaction that utilizes a palladium catalyst with a phosphine-based ligand to facilitate the formation of a C-N bond between an aryl halide and an amine.[1][5] The reaction typically requires a base to deprotonate the amine and regenerate the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
This protocol details a representative procedure for the palladium-catalyzed amination of this compound.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry Schlenk flask, under an inert atmosphere of argon, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Reagent Addition: To the flask, add sodium tert-butoxide (1.4 mmol).
-
Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) to the flask, followed by the addition of aniline (1.2 mmol).
-
Degassing: To ensure the removal of dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-(3-nitro-5-(trifluoromethyl)phenyl)aniline.
Data Presentation
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of this compound. Optimization of these parameters may be necessary for different amine coupling partners.
| Parameter | Condition | Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% loading. |
| Ligand | Xantphos, BINAP, DavePhos | Ligand choice is critical for reaction efficiency. |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is generally preferred. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated solvents are required. |
| Temperature | 80-120 °C | Dependent on the reactivity of the coupling partners. |
| Typical Yield | 75-95% | Yields can vary based on the specific amine used. |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 3-Bromo-5-nitrobenzotrifluoride in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-Bromo-5-nitrobenzotrifluoride as a key starting material in the synthesis of agrochemicals, with a specific focus on the herbicide Fluometuron. Detailed experimental protocols, quantitative efficacy data, and visual representations of the synthetic and biological pathways are presented to guide researchers in this field.
Introduction
This compound is a versatile chemical intermediate characterized by the presence of a trifluoromethyl group, a nitro group, and a bromine atom on a benzene ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of complex organic molecules, including those with significant biological activity. In the agrochemical industry, it serves as a crucial building block for the development of potent herbicides.
Synthetic Application: From this compound to the Herbicide Fluometuron
A prime example of the agrochemical application of this compound is in the multi-step synthesis of Fluometuron, a selective urea-based herbicide. The synthetic pathway involves the transformation of this compound into the key intermediate, 3-(trifluoromethyl)aniline, which is then converted to the final active ingredient.
Overall Synthetic Pathway
Application of 3-Bromo-5-nitrobenzotrifluoride in Advanced Material Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitrobenzotrifluoride is a versatile chemical intermediate that holds significant promise in the field of advanced material science. Its unique trifluoromethyl, nitro, and bromo functional groups provide multiple reaction sites for the synthesis of novel monomers and polymers with tailored properties. The incorporation of the trifluoromethyl (-CF3) group, in particular, can impart desirable characteristics to materials, including enhanced thermal stability, chemical resistance, lower dielectric constants, and improved solubility.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of high-performance fluorinated polyimides and as a precursor for conjugated polymers.
Application 1: Synthesis of High-Performance Fluorinated Polyimides
A key application of this compound in material science is its use as a precursor to 3,5-diaminobenzotrifluoride, a critical monomer for the synthesis of fluorinated polyimides.[1] These polyimides are known for their exceptional thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in aerospace, electronics, and as high-temperature coatings.[1][3]
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process:
-
Reduction of this compound to 3,5-diaminobenzotrifluoride: This is a crucial step to convert the nitro groups into reactive amine functionalities. A common method is catalytic hydrogenation.
-
Polycondensation of 3,5-diaminobenzotrifluoride with Aromatic Dianhydrides: The resulting diamine is then polymerized with various aromatic dianhydrides to form the corresponding poly(amic acid), which is subsequently cyclized to the final polyimide.
References
Application Notes and Protocols: 3-Bromo-5-nitrobenzotrifluoride as a Photochemically Active Bifunctional Reagent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and potential applications of 3-Bromo-5-nitrobenzotrifluoride as a photochemically active bifunctional reagent. The protocols outlined below are generalized based on standard practices for photoaffinity labeling and cross-linking studies and may require optimization for specific experimental systems.
Introduction
This compound is a versatile organic compound that holds significant promise as a photochemically active bifunctional reagent. Its utility stems from a unique combination of functional groups:
-
Photoreactive Nitro Group: The nitroaromatic system can be activated by UV light to form a highly reactive triplet state. This excited state can abstract a hydrogen atom from a nearby molecule, leading to the formation of a covalent bond. This property is central to its application in photoaffinity labeling and cross-linking.
-
Reactive Bromo Group: The bromine atom can participate in nucleophilic substitution or palladium-catalyzed cross-coupling reactions. This allows for the conjugation of this compound to a ligand of interest, creating a bifunctional probe.
-
Trifluoromethyl Group: This group enhances the chemical stability of the molecule and can be a useful spectroscopic marker.
Derivatives of this compound can be employed to create photochemically active bifunctional reagents with potential applications in the cross-linking of biopolymers.
Principle of Action
The application of this compound as a bifunctional reagent involves a two-stage process. First, the bromo group is utilized to attach the molecule to a known ligand or biomolecule. This creates a probe that can be introduced into a biological system. Upon binding of the ligand portion of the probe to its target, the system is irradiated with UV light. This activates the nitro group, which then forms a covalent cross-link with the target molecule, allowing for its identification and characterization.
Potential Applications
-
Target Identification and Validation: By attaching this compound to a drug candidate or a known bioactive molecule, researchers can identify its direct binding partners within a complex biological sample.
-
Binding Site Mapping: Photo-cross-linking can pinpoint the specific amino acid residues involved in the binding of a ligand to its target protein.
-
Studying Molecular Interactions: This reagent can be used to stabilize and study transient interactions between proteins, nucleic acids, and other biomolecules.
Physicochemical and Photochemical Properties (Hypothetical)
| Property | Expected Value/Range | Notes |
| Molecular Formula | C7H3BrF3NO2 | [1] |
| Molecular Weight | 270.01 g/mol | [1] |
| Appearance | Colorless to light yellow oil/liquid | [1] |
| UV Absorption Maximum (λmax) | 280 - 320 nm | Typical for nitroaromatic compounds. |
| Photoactivation Wavelength | 320 - 365 nm | Long-wave UV is generally preferred to minimize damage to biological samples. |
| Reactive Intermediate | Triplet nitrene or related radical species | Formed upon photoexcitation of the nitro group. |
| Cross-linking Chemistry | C-H and N-H bond insertion | The reactive intermediate abstracts a hydrogen atom to form a covalent bond. |
Experimental Protocols
The following are generalized protocols for the synthesis of a bifunctional probe from this compound and its application in a photoaffinity labeling experiment.
Protocol 1: Synthesis of a Bifunctional Probe
This protocol describes a general method for conjugating this compound to a ligand containing a nucleophilic group (e.g., an amine or thiol) via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Ligand of interest with a nucleophilic handle (e.g., -NH2, -SH)
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stir plate and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Dissolve the ligand of interest in the aprotic polar solvent in the reaction vessel under an inert atmosphere.
-
Add 1.1 equivalents of the non-nucleophilic base (e.g., DIPEA) to the solution and stir.
-
In a separate vial, dissolve 1.0 equivalent of this compound in a minimal amount of the same solvent.
-
Slowly add the this compound solution to the stirring ligand solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-60 °C) while monitoring the progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting bifunctional probe using HPLC or column chromatography.
-
Characterize the purified probe by mass spectrometry and NMR to confirm its identity and purity.
Protocol 2: Photoaffinity Labeling of a Target Protein in Cell Lysate
This protocol outlines a general workflow for using the synthesized bifunctional probe to label its target protein in a complex biological mixture.
Materials:
-
Synthesized bifunctional probe
-
Cell lysate containing the target protein
-
Phosphate-buffered saline (PBS)
-
UV lamp with an appropriate wavelength (e.g., 365 nm)
-
Ice bath
-
Microcentrifuge tubes
-
SDS-PAGE gels and running buffer
-
Western blotting apparatus and antibodies (if available for the target) or mass spectrometry facility for protein identification.
Procedure:
-
Prepare the cell lysate according to standard protocols and determine the total protein concentration.
-
In microcentrifuge tubes, incubate a defined amount of cell lysate with varying concentrations of the bifunctional probe. As a negative control, include a sample with the probe and an excess of the unconjugated ligand to demonstrate competitive binding.
-
Allow the binding to reach equilibrium by incubating the samples for a specified time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4 °C or room temperature).
-
Place the samples on an ice bath and irradiate with a UV lamp (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal irradiation time and distance from the lamp should be empirically determined.
-
After irradiation, add SDS-PAGE loading buffer to the samples and heat to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins. If the probe contains a reporter tag (e.g., biotin or a fluorescent dye), it can be detected directly. Alternatively, if an antibody against the target protein is available, Western blotting can be performed to detect a shift in the molecular weight of the target protein due to the covalent attachment of the probe.
-
For target identification, the cross-linked protein band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.
Visualizations
Signaling Pathway of Photoaffinity Labeling
Caption: A diagram illustrating the key steps in a photoaffinity labeling experiment.
Experimental Workflow for Target Identification
Caption: A flowchart outlining the experimental steps for identifying a target protein.
Safety Considerations
-
This compound is a chemical irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding during photo-cross-linking experiments.
Conclusion
This compound presents a valuable, yet underexplored, scaffold for the development of photochemically active bifunctional reagents. While specific experimental data on its photochemical properties are lacking, the general principles of photoaffinity labeling with nitroaromatic compounds provide a solid foundation for its application in chemical biology and drug discovery. The protocols and conceptual frameworks provided here serve as a starting point for researchers interested in harnessing the potential of this versatile molecule. Further research is warranted to fully characterize its photochemical behavior and expand its utility in diverse research applications.
References
Application Notes and Protocols for C-X Coupling Reactions Involving 3-Bromo-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various C-X coupling reactions utilizing 3-Bromo-5-nitrobenzotrifluoride. This versatile building block is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials, owing to the strategic placement of its bromo, nitro, and trifluoromethyl functionalities.[1] The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the reactivity of the C-Br bond, making it an excellent substrate for a range of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation.
Key Applications
This compound is a crucial intermediate in the synthesis of the pharmaceutical agent Nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[2][3] Its application in C-X coupling reactions allows for the introduction of diverse molecular fragments, which is of significant interest in drug discovery and development for creating libraries of novel compounds.
C-X Coupling Reactions: An Overview
The primary C-X coupling reactions involving this compound include:
-
Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting with an organoboron compound.[4]
-
Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine.[4]
-
Sonogashira Coupling: Formation of a C-C bond by reacting with a terminal alkyne.[5]
-
Ullmann Condensation: Formation of a C-N or C-C bond, typically copper-catalyzed.[6]
These reactions offer a powerful toolkit for the structural modification of the benzotrifluoride scaffold.
Data Presentation: Summary of Coupling Reactions
The following tables summarize quantitative data for key C-X coupling reactions involving this compound and its derivatives.
Table 1: Suzuki-Miyaura Coupling Data
| Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium carbonate | 1,4-Dioxane/Water | 100 | 4 | 77 | [7] |
Table 2: Ullmann Condensation Data
| Coupling Partner | Catalyst | Promoter/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl-1H-imidazole | Copper(I) iodide | 8-Hydroxyquinoline | Potassium carbonate, Triethylamine | N,N-Dimethylformamide | 140 | 5 | 82 | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the starting material from 3-nitrobenzotrifluoride.[1][10]
Materials:
-
3-Nitrobenzotrifluoride
-
Dichloromethane (CH₂Cl₂)
-
Sulfuric acid (98%)
-
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Sodium hydroxide (NaOH) solution (2 M)
-
Hexane
-
Water
-
Sodium bisulfite solution (5%)
-
Sodium bicarbonate (NaHCO₃) solution (8%)
-
Sodium chloride (NaCl) solution (10%)
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride (300 mmol) in dichloromethane (240 mL).
-
Slowly add 98% sulfuric acid (840 mmol) over 10 minutes with vigorous stirring.
-
Heat the biphasic mixture to 35 °C.
-
Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (180 mmol) in six equal portions over 5 hours.
-
Continue stirring at 35 °C for an additional 19 hours. Monitor reaction completion by HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a stirred 2 M aqueous NaOH solution (210 mL) at 0-5 °C.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO₃ (200 mL), and 10% aqueous NaCl (200 mL).
-
Dry the organic layer and evaporate the solvent under reduced pressure.
-
Purify the resulting liquid by distillation to yield this compound.
Expected Yield: ~89.6%[10]
Protocol 2: Suzuki-Miyaura Coupling of this compound with Methylboronic Acid
This protocol describes the formation of a C-C bond.[7]
Materials:
-
This compound
-
Methylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add this compound (37.0 mmol) dissolved in 100.0 mL of 1,4-dioxane.
-
Add methylboronic acid (40.7 mmol).
-
Add a solution of potassium carbonate (56.6 mmol) in 10.0 mL of water.
-
Under a nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.4 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction, and purify by column chromatography to obtain the product.
Expected Yield: 77%[7]
Protocol 3: Ullmann Condensation of this compound with 4-Methyl-1H-imidazole
This protocol details a C-N bond formation reaction, a key step in the synthesis of a Nilotinib intermediate.[8]
Materials:
-
This compound
-
4-Methyl-1H-imidazole
-
Copper(I) iodide (CuI)
-
8-Hydroxyquinoline
-
Potassium carbonate (K₂CO₃)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a three-necked flask, combine this compound (0.05 mol), 4-methyl-1H-imidazole (0.06 mol), copper(I) iodide (7.5 mmol), 8-hydroxyquinoline (7.5 mmol), potassium carbonate (0.055 mol), and 50 mL of N,N-dimethylformamide.
-
Heat the mixture to 100 °C with stirring until dissolved.
-
Add triethylamine (7.5 mmol).
-
Increase the temperature to 140 °C and maintain for 5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool to 50-60 °C and filter.
-
Wash the filter cake with ethyl acetate.
-
The filtrate contains the desired product, which can be further purified.
Expected Yield: 82%[9]
Visualizations
Experimental Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
Logical Relationship for Ullmann Condensation
Caption: Key components for the Ullmann condensation reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | 630125-49-4 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Page loading... [wap.guidechem.com]
- 8. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 9. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-5-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: Why is the yield of my this compound synthesis lower than expected?
A1: Low yields can stem from several factors. Consider the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify the reaction time and temperature. HPLC analysis can be used to monitor the conversion of the starting material.[1]
-
Suboptimal Temperature Control: The bromination reaction is exothermic.[2] Poor temperature control can lead to the formation of side products. It is critical to maintain the reaction temperature around 35°C for optimal results.[1][2]
-
Reagent Quality: Ensure the purity of your starting material, 3-nitrobenzotrifluoride, and the brominating agent, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH). The use of 97% pure 1-nitro-3-trifluoromethylbenzene has been reported in successful syntheses.[1]
-
Moisture Contamination: The reaction is sensitive to moisture. Use dry solvents and glassware to prevent the deactivation of the sulfuric acid catalyst and the brominating agent.
-
Inefficient Quenching and Extraction: Product loss can occur during the workup. Ensure the quenching is performed at a low temperature (0-5°C) to prevent product degradation.[1] Thorough extraction with a suitable solvent, such as hexane, is necessary to recover the product from the aqueous layer.[1]
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The primary side products in this electrophilic aromatic substitution are typically isomers of the desired product.
-
Isomeric Impurities: While the trifluoromethyl and nitro groups are meta-directing, small amounts of other isomers can form. The formation of di-brominated products is also possible if the reaction is not carefully controlled.
-
Minimization Strategies:
-
Strict Temperature Control: Maintaining the reaction at 35°C is crucial to favor the formation of the desired 3-bromo-5-nitro isomer.[1][2]
-
Controlled Reagent Addition: Add the brominating agent (DBDMH) in portions over a period of time (e.g., in six equal portions over five hours) to maintain a low concentration of the electrophile and reduce the formation of di-substituted byproducts.[1]
-
Stoichiometry: Use the correct stoichiometry of reactants as specified in the protocol. An excess of the brominating agent can lead to over-bromination.
-
Q3: How can I effectively purify the final product?
A3: Purification is essential to obtain high-purity this compound, which is often a liquid at room temperature.[3]
-
Distillation: The most common method for purifying the crude product is distillation under reduced pressure.[1][2] A reported procedure uses a bath temperature of 70-80°C at 0.71 mbar.[1]
-
Washing: Before distillation, it is important to wash the organic layer sequentially with water, an aqueous sodium metabisulfite or bisulfite solution to remove unreacted bromine, a sodium bicarbonate solution to neutralize any remaining acid, and finally with a brine solution.[1][4]
-
Chromatography: While not always necessary for this specific synthesis if the reaction is clean, column chromatography can be used for very high purity requirements.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: With an optimized protocol, a yield of approximately 89.6% can be achieved.[1][4]
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid acts as a catalyst, activating the brominating agent (DBDMH) to generate the electrophilic bromine species required for the aromatic substitution reaction.[2]
Q3: Can I use a different brominating agent?
A3: While DBDMH is reported to be effective, other brominating agents like N-bromosuccinimide (NBS) in the presence of a strong acid catalyst could potentially be used. However, the reaction conditions would need to be re-optimized.
Q4: What are the key safety precautions for this synthesis?
A4: This synthesis involves corrosive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated sulfuric acid is highly corrosive. Brominating agents can be toxic and corrosive. Dichloromethane is a volatile and potentially carcinogenic solvent.
Quantitative Data on Yield Optimization
| Starting Material | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| 1-nitro-3-trifluoromethylbenzene | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) | 98% Sulfuric Acid | Dichloromethane | 35 | 24 | 89.6 | ~95% (¹H-NMR) | [1] |
Detailed Experimental Protocol
This protocol is based on a reported successful synthesis of this compound.[1]
Materials:
-
1-nitro-3-trifluoromethylbenzene (97%)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Hexane
-
2 M Sodium Hydroxide solution
-
5% aqueous Sodium Metabisulfite or Sodium Bisulfite solution
-
8% aqueous Sodium Bicarbonate solution
-
10% aqueous Sodium Chloride (brine) solution
Procedure:
-
To a solution of 1-nitro-3-trifluoromethylbenzene (300 mmol) in dichloromethane (240 mL), slowly add 98% sulfuric acid (840 mmol) over 10 minutes with vigorous stirring.
-
Heat the resulting two-phase mixture to 35°C.
-
Add 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (180 mmol) in six equal portions over 5 hours.
-
Continue stirring the mixture at 35°C for an additional 19 hours. Monitor the reaction progress by HPLC to confirm the conversion of the starting material (typically >97%).
-
After completion, cool the reaction mixture to room temperature.
-
In a separate flask, cool a 2 M aqueous sodium hydroxide solution (210 mL) to 0-5°C using an ice-water bath.
-
Slowly add the reaction mixture to the cold sodium hydroxide solution over 20 minutes while maintaining the temperature of the quenching solution below 35°C.
-
Separate the two layers and extract the aqueous layer with hexane (3 x 200 mL).
-
Combine all organic layers and wash sequentially with:
-
Water (200 mL)
-
5% aqueous sodium bisulfite solution (2 x 200 mL)
-
8% aqueous sodium bicarbonate solution (200 mL)
-
10% aqueous sodium chloride solution (200 mL)
-
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent at 45°C under reduced pressure.
-
Purify the resulting liquid by distillation at 0.71 mbar and a bath temperature of 70-80°C to obtain this compound as a pale yellow liquid.
Diagrams
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Synthesis pathway of this compound.
References
Technical Support Center: Purification of 3-Bromo-5-nitrobenzotrifluoride by Fractional Distillation
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-5-nitrobenzotrifluoride. It provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and relevant technical data to ensure a successful fractional distillation process.
Physical Properties of this compound and Potential Impurities
A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. Below is a summary of the key physical properties of the target compound and its likely impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₇H₃BrF₃NO₂ | 270.01 | ~223.7 (predicted, atmospheric pressure)[1], 68 °C at 0.71 mbar[1][2] |
| 3-Nitrobenzotrifluoride (Starting Material) | C₇H₄F₃NO₂ | 191.11 | 201-203 °C (atmospheric pressure) |
| 2-Bromo-5-nitrobenzotrifluoride (Isomeric Impurity) | C₇H₃BrF₃NO₂ | 270.01 | Similar to the desired product, but likely slightly different due to substitution pattern. |
| 4-Bromo-3-nitrobenzotrifluoride (Isomeric Impurity) | C₇H₃BrF₃NO₂ | 270.01 | Similar to the desired product, but likely slightly different due to substitution pattern. |
| 1,3-Dibromo-5,5-dimethylhydantoin (Brominating Agent) | C₅H₆Br₂N₂O₂ | 285.93 | Decomposes |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vacuum level for the fractional distillation of this compound?
A1: A high vacuum is recommended to lower the boiling point and prevent thermal decomposition of the compound. A pressure of around 0.71 mbar has been reported, with a corresponding boiling point of approximately 68-80°C.[1][2] Operating at a pressure between 0.5 and 1.0 mbar is a good starting point.
Q2: How can I monitor the purity of the fractions collected during distillation?
A2: It is highly recommended to monitor the purity of the collected fractions using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). ¹H NMR can also be used to check for the presence of isomeric impurities.[1][2][3]
Q3: What type of distillation column is most suitable for this purification?
A3: A Vigreux column is a good choice for this type of separation as it provides a good balance between efficiency (number of theoretical plates) and throughput.[4] For compounds with very close boiling points, a more efficient column, such as a packed column (e.g., with Raschig rings or metal sponges), may be necessary.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[5][6] It is also a combustible liquid.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure that an emergency eyewash and shower are readily accessible.
Troubleshooting Guide
This section addresses common issues encountered during the fractional distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No distillate is being collected at the expected temperature. | 1. The vacuum is not low enough. 2. The heating mantle temperature is too low. 3. There is a leak in the distillation setup. 4. The thermometer is placed incorrectly. | 1. Check the vacuum pump and ensure all connections are airtight. 2. Gradually increase the heating mantle temperature. 3. Check all joints and seals for leaks. Use vacuum grease where appropriate. 4. Ensure the top of the thermometer bulb is level with the bottom of the sidearm leading to the condenser.[4] |
| The distillation rate is too fast or "bumping" occurs. | 1. The heating rate is too high. 2. The stirring is inadequate. | 1. Reduce the temperature of the heating mantle. 2. Ensure the stir bar is spinning at a consistent and adequate speed to ensure smooth boiling. |
| The collected distillate is impure. | 1. The distillation column is not efficient enough to separate the isomers. 2. The distillation rate is too fast, leading to poor separation. 3. The initial crude product is highly impure. | 1. Use a longer or more efficient distillation column (e.g., a packed column). 2. Slow down the distillation rate by reducing the heating temperature. A slow and steady collection of 1-2 drops per second is ideal. 3. Consider a preliminary purification step, such as crystallization or column chromatography, before distillation.[3] |
| The product is solidifying in the condenser. | The condenser water is too cold. | Use a coolant with a temperature slightly above the melting point of the product. If the product has a high melting point, a jacketed condenser with circulating warm fluid may be necessary. |
| The vacuum level is fluctuating. | 1. The vacuum pump is not working correctly. 2. There is a leak in the system. 3. The solvent is still evaporating from the crude material. | 1. Check the oil level and condition of the vacuum pump. 2. Re-check all connections for leaks. 3. Ensure all residual solvent from the workup has been removed under reduced pressure before starting the fractional distillation.[1][2] |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the general steps for the purification of this compound by fractional distillation under reduced pressure.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask(s)
-
Thermometer and adapter
-
Heating mantle with stirrer
-
Vacuum pump and vacuum gauge
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Stir bar
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Preparation:
-
Ensure the crude this compound is free of any residual solvent by evaporating it under reduced pressure.[1][2]
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and clean.
-
Lightly grease all ground-glass joints to ensure an airtight seal.
-
Place a stir bar in the round-bottom flask and add the crude product. Do not fill the flask more than two-thirds full.
-
-
Distillation:
-
Begin stirring the crude product.
-
Turn on the condenser cooling fluid.
-
Slowly apply vacuum to the system, ensuring there are no leaks.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently with the heating mantle.
-
Observe the vapor rising slowly up the fractionating column. A "reflux ring" of condensing vapor should be visible.[4]
-
Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature at the distillation head. This temperature should remain constant during the collection of a pure fraction.[4]
-
-
Fraction Collection:
-
Collect a forerun fraction, which may contain more volatile impurities.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound at the working pressure, begin collecting the main fraction in a clean receiving flask.
-
Collect separate fractions and analyze their purity using GC, HPLC, or NMR.[3]
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool down.
-
Slowly and carefully release the vacuum.
-
Turn off the condenser fluid and the stirrer.
-
Disassemble the apparatus once it has returned to room temperature.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the fractional distillation of this compound.
Caption: Troubleshooting workflow for fractional distillation.
References
- 1. This compound | 630125-49-4 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Purification [chem.rochester.edu]
- 5. This compound | 630125-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 630125-49-4 | this compound [fluoromart.com]
- 7. fishersci.com [fishersci.com]
Common side reactions in the bromination of 3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the bromination of 3-nitrobenzotrifluoride?
The major product is 3-bromo-5-nitrobenzotrifluoride. Both the nitro (-NO₂) group and the trifluoromethyl (-CF₃) group are strong electron-withdrawing groups and are meta-directing in electrophilic aromatic substitution reactions. Starting with 3-nitrobenzotrifluoride, the incoming electrophile (bromine) will be directed to the positions that are meta to both substituents. This leads to the bromine atom adding at the C5 position, the only position that is meta to both the nitro and trifluoromethyl groups.
Q2: What are the common side reactions I should be aware of?
While the bromination of 3-nitrobenzotrifluoride is generally selective, several side reactions can occur, leading to impurities and lower yields. These include:
-
Formation of Isomers: Although the directing effects of the nitro and trifluoromethyl groups strongly favor the 5-bromo isomer, trace amounts of other isomers can form.
-
Over-bromination (Di-bromination): If the reaction conditions are too harsh or the reaction is left for too long, a second bromine atom can be added to the aromatic ring. Given the deactivating nature of the substituents, this is generally a minor side reaction, but it can become significant under forcing conditions. The most likely di-brominated byproduct would be 2,5-dibromo-3-nitrobenzotrifluoride.
-
Incomplete Reaction: Due to the highly deactivated nature of the starting material, incomplete conversion is a common issue, leaving unreacted 3-nitrobenzotrifluoride in the product mixture.
Q3: Are the nitro and trifluoromethyl groups stable under typical bromination conditions?
Yes, both the nitro and trifluoromethyl groups are generally stable under the acidic conditions used for electrophilic aromatic bromination. The C-F bonds in the trifluoromethyl group are very strong, and the nitro group is also robust in strong acid.
Experimental Protocols
Below are detailed protocols for the bromination of 3-nitrobenzotrifluoride using two common brominating agents.
Protocol 1: Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
This method is reported to give high yields and purity.[1]
Reagents and Materials:
-
3-Nitrobenzotrifluoride
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Aqueous Sodium Hydroxide (NaOH) solution (2 M)
-
Hexane
-
Aqueous Sodium Bisulfite solution (5%)
-
Aqueous Sodium Bicarbonate solution (8%)
-
Aqueous Sodium Chloride solution (10%)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Addition funnel
-
Thermometer
-
Ice-water bath
-
Separatory funnel
Procedure:
-
To a solution of 3-nitrobenzotrifluoride (e.g., 300 mmol) in dichloromethane (240 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (840 mmol) over a 10-minute period with vigorous stirring.
-
Heat the resulting two-phase mixture to 35°C.
-
Add 1,3-dibromo-5,5-dimethylhydantoin (180 mmol) in six equal portions over 5 hours.
-
Continue to stir the mixture at 35°C for an additional 19 hours. Monitor the reaction progress by HPLC or TLC.
-
After the reaction is complete (typically >97% conversion of the starting material), cool the mixture to room temperature.
-
Carefully add the reaction mixture dropwise to a stirred 2 M aqueous NaOH solution (210 mL) at 0-5°C over 20 minutes, using an ice-water bath to control the temperature.
-
Allow the mixture to return to room temperature and separate the two layers.
-
Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO₃ (200 mL), and 10% aqueous NaCl (200 mL).
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
-
The resulting liquid can be purified by vacuum distillation to yield this compound as a light yellow liquid.
Protocol 2: Using N-Bromosuccinimide (NBS)
This method is effective for various deactivated aromatic compounds.[2]
Reagents and Materials:
-
3-Nitrobenzotrifluoride
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Round-bottom flask with magnetic stirrer and heating mantle
-
Thermometer
-
Ice water
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Aqueous Sodium Bicarbonate solution
Procedure:
-
To a round-bottom flask, add 3-nitrobenzotrifluoride and concentrated sulfuric acid.
-
Heat the mixture to 60°C with stirring.
-
Add N-bromosuccinimide (NBS) portion-wise to the reaction mixture.
-
Maintain the reaction at 60°C for 1.5 to 3 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over a suitable drying agent, filter, and evaporate the solvent to obtain the crude product.
-
The crude product can be purified by column chromatography or vacuum distillation.
Data Presentation
| Parameter | Protocol 1 (DBDMH)[1][3] | Protocol 2 (NBS)[2] |
| Brominating Agent | 1,3-Dibromo-5,5-dimethylhydantoin | N-Bromosuccinimide |
| Solvent/Medium | Dichloromethane / Conc. H₂SO₄ | Concentrated H₂SO₄ |
| Temperature | 35°C | 60°C |
| Reaction Time | ~24 hours | 1.5 - 3 hours |
| Reported Yield | ~89.6% | Good to excellent |
| Reported Purity | ~95% (¹H-NMR) | High regioselectivity, minimal side reactions |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time or temperature. 2. Deactivated starting material is highly resistant to bromination. 3. Impure reagents. | 1. Increase reaction time or temperature slightly. Monitor carefully to avoid side reactions. 2. Ensure the use of a strong acid catalyst like concentrated sulfuric acid. 3. Use high-purity starting materials and reagents. |
| Presence of Unreacted Starting Material | Incomplete reaction (see above). | Prolong the reaction time or consider a slight increase in temperature. Ensure efficient stirring, especially in two-phase systems. |
| Formation of Multiple Products (Isomers) | Reaction conditions are not optimal for regioselectivity. | Ensure the reaction temperature is well-controlled. Lowering the temperature may improve selectivity, though it may require longer reaction times. |
| Formation of Di-brominated Byproducts | 1. Excess of brominating agent. 2. Reaction time is too long or temperature is too high. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed. Avoid excessive heating. |
| Product is a Dark Color | Formation of colored impurities, possibly from side reactions or decomposition. | Ensure proper workup, including washing with a reducing agent solution (e.g., sodium bisulfite) to remove any residual bromine or colored byproducts. |
Visualizations
Caption: Troubleshooting workflow for the bromination of 3-nitrobenzotrifluoride.
Caption: Directing effects of substituents in the bromination of 3-nitrobenzotrifluoride.
References
Temperature control in exothermic synthesis of 3-Bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the exothermic synthesis of 3-Bromo-5-nitrobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues related to temperature control during the synthesis of this compound.
| Issue ID | Question | Possible Causes | Suggested Actions |
| TC-001 | My reaction temperature is consistently rising above the recommended 35°C, even with cooling. | 1. Inadequate Cooling Capacity: The cooling bath (ice-water, cryostat) may not be sufficient for the scale of the reaction. 2. Rapid Reagent Addition: The brominating agent (1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione, DBDMH) is being added too quickly, generating heat faster than it can be dissipated. 3. Poor Heat Transfer: Inefficient stirring or fouling on the reactor surface can hinder heat exchange with the cooling medium. 4. Incorrect Reactant Concentration: Higher than specified reactant concentrations can lead to a more vigorous and exothermic reaction. | 1. Enhance Cooling: Use a larger cooling bath, a more efficient cooling medium (e.g., ice-salt bath for lower temperatures), or a cryostat with a lower setpoint. Ensure good contact between the reaction vessel and the cooling medium. 2. Slow Down Addition: Add the brominating agent in smaller portions over a longer period. A controlled addition using a solid addition funnel or by adding it in aliquots is recommended.[1] 3. Improve Agitation: Increase the stirring speed to improve heat transfer. Ensure the stirrer is properly positioned in the reaction vessel. Clean the reactor thoroughly to remove any residues. 4. Verify Concentrations: Double-check the concentrations of all reactants and solvents to ensure they match the established protocol. |
| TC-002 | I observed a sudden and rapid increase in temperature (a temperature spike). | 1. Accumulation of Unreacted Reagents: Slow initial reaction rate followed by a sudden acceleration can cause a spike. This can happen if the initial temperature is too low for the reaction to initiate properly, leading to a buildup of the brominating agent. 2. Localized "Hot Spots": Poor mixing can lead to localized areas of high reactant concentration and temperature. 3. Cooling System Failure: A sudden failure of the cooling system (e.g., stirrer in the cooling bath stops, cryostat malfunctions). | 1. Immediate Action: Stop the addition of the brominating agent immediately. If safe to do so, add a small amount of pre-cooled solvent to dilute the reaction mixture. 2. Ensure Proper Initiation: Ensure the reaction mixture reaches the target temperature of 35°C before starting the addition of the brominating agent. 3. Check Cooling System: Verify that the cooling system is functioning correctly before and during the reaction. |
| TC-003 | My reaction temperature is fluctuating and difficult to maintain at a stable 35°C. | 1. Inconsistent Cooling: Fluctuations in the temperature of the cooling bath. 2. Intermittent Stirring: An unreliable stirrer can cause intermittent mixing and heat transfer. 3. Ambient Temperature Changes: Significant changes in the laboratory's ambient temperature can affect the cooling efficiency. | 1. Stabilize Cooling: Use a thermostatic bath or a cryostat for more precise temperature control. Regularly monitor and replenish the cooling bath if using ice. 2. Inspect Stirring Apparatus: Check the magnetic stirrer or overhead stirrer for any malfunctions. 3. Isolate the Reaction: If possible, conduct the reaction in a fume hood with a stable ambient temperature. |
| TC-004 | The final product yield is lower than the expected ~89%, and I suspect temperature deviation was the cause. | 1. Side Reactions at Higher Temperatures: Temperatures significantly above 35°C can promote the formation of unwanted byproducts, such as di-brominated or other isomeric products. 2. Decomposition at Higher Temperatures: The starting material or the product may decompose at elevated temperatures. 3. Incomplete Reaction at Lower Temperatures: Temperatures below the optimal range may lead to an incomplete reaction, leaving unreacted starting material. | 1. Strict Temperature Control: Maintain the reaction temperature as close to 35°C as possible throughout the addition of the brominating agent and for the remainder of the reaction time.[1] 2. Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the consumption of the starting material and the formation of the product to ensure the reaction goes to completion. 3. Purification: If impurities are suspected, a thorough purification by distillation under reduced pressure is crucial.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the synthesis of this compound?
A1: The synthesis of this compound involves a highly exothermic bromination reaction. Proper temperature control is crucial for several reasons:
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Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, a phenomenon known as a thermal runaway, which can result in boiling of the solvent and potential vessel rupture.
-
Selectivity and Purity: The desired product, this compound, is formed selectively at the optimal reaction temperature of approximately 35°C.[1] Deviations from this temperature can lead to the formation of unwanted side products, such as isomers or di-brominated compounds, which will reduce the purity of the final product.
-
Yield: Maintaining the optimal temperature ensures the reaction proceeds efficiently to completion, maximizing the product yield.
Q2: What are the potential consequences of allowing the reaction temperature to rise significantly above 35°C?
A2: A significant increase in reaction temperature can lead to:
-
Reduced Yield and Purity: Increased formation of byproducts will lower the yield of the desired product and complicate the purification process.
-
Formation of Impurities: Higher temperatures can favor the formation of di-bromo isomers or lead to the decomposition of the starting material or product.
-
Safety Hazards: As mentioned, a thermal runaway is a serious safety concern in exothermic reactions.
Q3: What is the recommended method for adding the brominating agent to control the exotherm?
A3: The brominating agent, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), should be added portion-wise over a significant period.[1] A typical protocol suggests adding it in six equal portions over five hours.[1] This slow, controlled addition allows the cooling system to effectively dissipate the heat generated by the reaction and maintain a stable temperature.
Q4: How can I monitor the internal temperature of the reaction accurately?
A4: It is essential to place a calibrated thermometer or temperature probe directly into the reaction mixture. The temperature of the cooling bath does not accurately reflect the internal temperature of the exothermic reaction. Continuous monitoring of the internal temperature is key to maintaining control.
Q5: What should I do in case of a cooling system failure during the reaction?
A5: In the event of a cooling system failure:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Emergency Cooling: If possible and safe, use an external cooling bath (e.g., a larger ice bath) to try and bring the temperature down.
-
Dilution: If the temperature continues to rise uncontrollably, and it is safe to do so, adding a pre-cooled inert solvent can help to dilute the reactants and absorb some of the heat.
-
Be Prepared for Quenching: In a severe thermal runaway scenario, having a quenching agent ready might be necessary as a last resort, but this should be part of a pre-planned emergency procedure.
Data Presentation
The following table summarizes the expected outcomes of the synthesis of this compound at different temperatures. Note that the data for temperatures other than 35°C are based on general principles of exothermic aromatic substitution reactions and may vary depending on the specific experimental setup.
| Reaction Temperature (°C) | Expected Yield of this compound | Expected Purity | Potential Side Products/Issues |
| 20 - 25 | Lower | High | Slower reaction rate, may not go to completion. |
| 35 | ~89.6% [1] | High (>95%) [1] | Optimal temperature for selectivity and yield. [1] |
| 45 - 55 | Significantly Lower | Lower | Increased formation of di-brominated byproducts and other isomers. |
| > 60 | Very Low | Very Low | Potential for thermal runaway, decomposition of reactants and product. |
Experimental Protocol
The following is a detailed methodology for the laboratory-scale synthesis of this compound.[1]
Materials:
-
3-Nitrobenzotrifluoride
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
Hexane
-
Water
-
5% aqueous Sodium Bisulfite solution
-
8% aqueous Sodium Bicarbonate (NaHCO3) solution
-
10% aqueous Sodium Chloride (NaCl) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser, dissolve 3-nitrobenzotrifluoride (e.g., 41.1 mL, 300 mmol) in dichloromethane (240 mL).
-
Slowly add concentrated sulfuric acid (45.7 mL, 840 mmol) to the solution over a period of 10 minutes with vigorous stirring.
-
Heat the two-phase mixture to 35°C using a controlled temperature bath.
-
Once the temperature is stable at 35°C, begin the portion-wise addition of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (total of 53.1 g, 180 mmol). Add the DBDMH in six equal portions over a period of 5 hours, ensuring the temperature does not exceed 35°C.
-
After the final addition, continue to stir the mixture at 35°C for an additional 19 hours.
-
Monitor the reaction progress by HPLC to confirm the consumption of the starting material (typically >97% conversion).
-
Once the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a 2 M aqueous NaOH solution (210 mL) and cool it to 0-5°C in an ice-water bath.
-
Slowly add the reaction mixture to the cold NaOH solution over 20 minutes with vigorous stirring. The internal temperature may temporarily rise to about 35°C.
-
Separate the two layers. Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL), 5% aqueous sodium bisulfite (2 x 200 mL), 8% aqueous NaHCO3 (200 mL), and 10% aqueous NaCl (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure at 45°C.
-
Purify the resulting liquid by distillation under reduced pressure (e.g., 0.71 mbar and a bath temperature of 70-80°C) to obtain 3-bromo-3-nitro-5-trifluoromethylbenzene as a light yellow liquid.
Mandatory Visualization
Caption: Troubleshooting workflow for temperature control issues.
References
Technical Support Center: Impurity Profile Analysis of 3-Bromo-5-nitrobenzotrifluoride by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Bromo-5-nitrobenzotrifluoride. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Based on its synthesis, the most likely impurities include the starting material, 3-nitrobenzotrifluoride, and other positional isomers formed during the bromination reaction.[1] Degradation products may also be present if the sample has been exposed to harsh conditions.
Q2: What type of HPLC column is recommended for this analysis?
A2: A reversed-phase C18 column is the most common and suitable choice for separating this compound from its non-polar impurities.[2] Columns with a phenyl-hexyl stationary phase could also offer alternative selectivity due to potential pi-pi interactions with the aromatic ring.
Q3: How can I improve the resolution between the main peak and a closely eluting impurity?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: A slight decrease in the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times and may improve separation.
-
Adjust the gradient: A shallower gradient can enhance the separation of closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Lower the temperature: Reducing the column temperature can sometimes improve resolution, though it will also increase backpressure.
Q4: My baseline is noisy. What are the common causes?
A4: A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas the mobile phase and purge the pump.
-
Contaminated mobile phase: Use high-purity, HPLC-grade solvents and freshly prepared buffers.
-
Detector issues: The lamp may be failing, or the flow cell could be contaminated.
-
Pump problems: Inconsistent mixing or faulty check valves can cause baseline fluctuations.
Q5: I am observing ghost peaks in my chromatogram. What is the likely source?
A5: Ghost peaks are often due to contamination in the HPLC system or the sample. Common sources include:
-
Contaminants from previous injections eluting in the current run.
-
Impurities in the mobile phase, especially when running a gradient.
-
Contamination of the sample vial or solvent.
-
Degradation of the sample in the autosampler.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Peak Tailing: Secondary interactions with the column | Use a highly deactivated, end-capped C18 column. Consider adding a small amount of a competing agent like triethylamine (TEA) to the mobile phase for basic analytes, though this is less common with modern columns. |
| Peak Tailing: Column overload | Reduce the injection volume or the concentration of the sample. |
| Peak Tailing: Mismatched sample solvent and mobile phase | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Peak Fronting: Column overload | Dilute the sample or decrease the injection volume. |
| Peak Fronting: Poorly packed column bed | Replace the column. |
Problem: Variable Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent mobile phase composition | Ensure accurate and precise preparation of the mobile phase. If using an online mixer, check for proper functioning. |
| Fluctuating column temperature | Use a column oven to maintain a constant temperature. |
| Column not fully equilibrated | Equilibrate the column with the initial mobile phase for a sufficient amount of time before injecting the sample. |
| Air bubbles in the pump | Degas the mobile phase and purge the pump. |
| Leaks in the system | Check all fittings for leaks, especially between the pump and the injector. |
Experimental Protocol
This protocol describes a general reversed-phase HPLC method for the impurity profiling of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in a 50:50 mixture of acetonitrile and water to achieve a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B5-20 min: 50% to 80% B20-25 min: 80% B25.1-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Identify the peak for this compound.
-
Identify and quantify impurity peaks based on their relative retention times and peak areas.
Data Presentation
Table 1: Hypothetical Retention Times for this compound and Potential Impurities
| Compound | Retention Time (min) | Relative Retention Time |
| 3-Nitrobenzotrifluoride | 8.5 | 0.71 |
| This compound | 12.0 | 1.00 |
| Isomeric Impurity 1 | 11.2 | 0.93 |
| Isomeric Impurity 2 | 13.5 | 1.13 |
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Preventing self-coupling in downstream reactions of 3-Bromo-5-nitrobenzotrifluoride derivatives
Objective: This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent self-coupling (homocoupling) in common downstream palladium-catalyzed cross-coupling reactions involving 3-Bromo-5-nitrobenzotrifluoride and its derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering targeted solutions to minimize or eliminate self-coupling byproducts.
Issue 1: Suzuki-Miyaura Coupling - Significant Biaryl Homocoupling Product Observed
Question: I am attempting a Suzuki-Miyaura coupling with a this compound derivative and a boronic acid, but I'm isolating a significant amount of the symmetrical biaryl product derived from my boronic acid. How can I prevent this?
Answer:
The formation of a symmetrical biaryl from the boronic acid is a classic case of homocoupling. This side reaction is primarily caused by the presence of dissolved oxygen in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) species can then participate in a catalytic cycle that couples two molecules of the boronic acid.[2] Given that this compound is an electron-deficient aryl bromide, the oxidative addition step is generally favorable, but competing side reactions can still dominate if conditions are not optimal.[3]
Recommended Solutions:
-
Rigorous Deoxygenation: This is the most critical step. The presence of dissolved oxygen is a primary contributor to homocoupling.[1]
-
Nitrogen/Argon Sparging: Bubble nitrogen or argon gas through your solvent for at least 15-30 minutes prior to adding the catalyst and reagents. A subsurface sparge is highly effective.[2][4]
-
Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your solvent.
-
-
Use a Direct Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) species. This process can be sensitive to oxygen, leading to the formation of Pd(II) species that promote homocoupling.[5] Using a direct Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[5]
-
Add a Mild Reducing Agent: The addition of a mild reducing agent can help minimize the concentration of free Pd(II) in the reaction mixture.[2][4]
-
Optimize Reaction Parameters:
Caption: Troubleshooting workflow for Suzuki homocoupling.
Issue 2: Sonogashira Coupling - Dominant Alkyne Dimer (Glaser Coupling) Product
Question: My Sonogashira reaction between a this compound derivative and a terminal alkyne is yielding primarily the homocoupled alkyne dimer. What is causing this and how can I favor the cross-coupling product?
Answer:
The formation of a diyne product from the terminal alkyne is known as Glaser coupling. This is the most common side reaction in Sonogashira couplings and is heavily promoted by the copper(I) co-catalyst, especially in the presence of oxygen.[7]
Recommended Solutions:
-
Utilize Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[7] While the reaction might proceed more slowly, it directly removes the primary pathway for alkyne homocoupling.[7] Modern palladium catalysts with bulky, electron-rich ligands can efficiently facilitate copper-free Sonogashira couplings, even at room temperature for activated aryl bromides.[8]
-
Rigorous Deoxygenation: Oxygen is a known promoter of the homocoupling reaction.[7] Ensure all solvents and the reaction headspace are thoroughly purged with an inert gas (nitrogen or argon) before and during the reaction.
-
Control Reaction Parameters:
-
Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Base: Using a less basic amine can also help suppress the side reaction.[7]
-
Ligand: The use of bulky and electron-rich phosphine ligands can increase the rate of the desired oxidative addition and promote a more efficient catalytic cycle.[9][10]
-
Caption: Decision logic for Sonogashira protocol selection.
Frequently Asked Questions (FAQs)
Q1: Why is self-coupling a common issue with these reactions?
A1: Self-coupling, or homocoupling, is a competing reaction pathway in many palladium-catalyzed cross-couplings. It can occur between two molecules of the same coupling partner (e.g., two boronic acids in Suzuki coupling or two alkynes in Sonogashira coupling). These side reactions are often promoted by factors like the presence of oxygen, suboptimal catalyst systems, or inappropriate reaction conditions, leading to reduced yields of the desired product and more complex purifications.[1][5]
Q2: Does the electron-deficient nature of this compound affect self-coupling?
A2: Yes, indirectly. The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups make the aryl bromide highly electron-deficient. This property strongly promotes the initial oxidative addition step with the Pd(0) catalyst, which is favorable for the desired cross-coupling reaction.[3][10] However, if other conditions that favor self-coupling are present (e.g., oxygen), the side reactions can still compete effectively.
Q3: My reaction mixture turns black and stalls. What is happening?
A3: A black precipitate is typically palladium black, which forms when the palladium catalyst decomposes and agglomerates.[7] This removes the active catalyst from the solution, stalling the reaction. This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.[5]
-
Inappropriate Ligand: The ligand may not be robust enough to stabilize the palladium nanoparticles under the reaction conditions.
-
Presence of Oxygen: Oxygen can degrade phosphine ligands and destabilize the catalyst.
-
Solution: Consider using a more stable precatalyst, screening different ligands, ensuring a strictly inert atmosphere, and running the reaction at the lowest effective temperature.
Q4: How important are anhydrous conditions for preventing self-coupling?
A4: While some Suzuki reactions can tolerate or even benefit from a small amount of water, it's generally best to start with anhydrous solvents to ensure reproducibility.[3][11] For Sonogashira and Buchwald-Hartwig aminations, anhydrous conditions are more critical to prevent side reactions with the base or nucleophile and to maintain catalyst stability. The most important factor for preventing homocoupling, however, remains the rigorous exclusion of oxygen.[1][2]
Quantitative Data Summary
The following tables provide a comparative overview of reaction parameters designed to minimize homocoupling. Yields are representative and will vary based on specific substrates.
Table 1: Suzuki-Miyaura Coupling - Effect of Additives and Degassing
| Entry | Aryl Halide | Boronic Acid | Degassing Method | Additive | Desired Product Yield | Homocoupling Byproduct |
| 1 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylboronic acid | None | None | ~45% | ~40% |
| 2 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylboronic acid | N₂ Purge (15 min) | None | ~75% | ~15% |
| 3 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylboronic acid | N₂ Subsurface Sparge (30 min)[4] | None | ~90% | <5% |
| 4 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylboronic acid | N₂ Subsurface Sparge (30 min) | KCOOH[2][4] | >95% | <2% |
Table 2: Sonogashira Coupling - Comparison of Copper-Catalyzed vs. Copper-Free Protocols
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Desired Product Yield | Homocoupling Byproduct |
| 1 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | ~60% | ~35% (Glaser Dimer) |
| 2 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N (Rigorous Degassing) | ~80% | ~15% (Glaser Dimer) |
| 3 | 3-Br-5-NO₂-C₆H₃CF₃ | Phenylacetylene | Pd[P(t-Bu)₃]₂ / Base (Copper-Free)[8] | >95% | <2% (Glaser Dimer) |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Low Homocoupling)
This protocol incorporates measures to suppress boronic acid homocoupling.
-
Reagent Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add the this compound derivative (1.0 equiv.), the boronic acid (1.2 equiv.), and potassium formate (0.1 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a thoroughly degassed solvent (e.g., dioxane/water 4:1) via syringe. The solvent should be degassed by subsurface sparging with nitrogen for at least 30 minutes prior to use.[2][4]
-
Base Addition: Add the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to completely avoid Glaser homocoupling.[8]
-
Reagent Setup: To an oven-dried Schlenk flask, add the this compound derivative (1.0 equiv.) and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., acetonitrile or DMF) followed by the terminal alkyne (1.1 equiv.).
-
Catalyst Preparation: In a separate glovebox or Schlenk tube, prepare the active catalyst by mixing the palladium source and ligand (e.g., (AllylPdCl)₂ and P(t-Bu)₃ in a 1:2 Pd:phosphine ratio) in a small amount of degassed solvent.[8]
-
Reaction: Add the catalyst solution to the reaction flask. Stir the mixture at room temperature or with gentle heating as required. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture and purify the crude product directly by column chromatography.
Caption: Suzuki cross-coupling vs. oxygen-induced homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 11. benchchem.com [benchchem.com]
Safe handling and storage procedures for 3-Bromo-5-nitrobenzotrifluoride
This technical support center provides essential information for the safe handling, storage, and use of 3-Bromo-5-nitrobenzotrifluoride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organic compound that serves as a crucial intermediate in organic synthesis.[1][2] It is widely utilized in the production of pharmaceuticals and agrochemicals.[2][3] The presence of bromo, nitro, and trifluoromethyl groups on the benzene ring makes it a versatile building block for various chemical reactions.[3]
Q2: What are the main hazards associated with this compound?
A2: this compound is a combustible liquid and is harmful if swallowed, inhaled, or in contact with skin.[4] It is known to cause skin irritation and serious eye irritation.[4][5]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical safety goggles or a face shield, protective gloves, and suitable protective clothing.[6] In case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a cool, well-ventilated area. The container should be kept tightly closed and sealed in a dry environment.[8][9] Some suppliers recommend refrigeration at 2-8°C.[10]
Q5: What should I do in case of accidental contact with this compound?
A5: In case of skin contact, immediately wash the affected area with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing. If inhaled, move the person to fresh air and keep them comfortable for breathing. In all cases of exposure, seek medical attention if you feel unwell.
Troubleshooting Guides
Experimental & Handling Issues
Q: I noticed the this compound I received is a light yellow to orange liquid, but some sources describe it as a colorless oil. Is my product impure?
A: The appearance of this compound can range from a colorless oil to a light yellow or even orange clear liquid.[10] This color variation is generally acceptable and does not necessarily indicate impurity. However, if you have concerns about the purity, it is recommended to check the certificate of analysis provided by the supplier.
Q: During a reaction involving this compound, I observed an unexpected color change. What could be the cause?
A: An unexpected color change during a reaction could be due to several factors, including the presence of impurities, side reactions, or decomposition of the material. The nitro group in the compound can sometimes lead to colored byproducts. It is advisable to monitor the reaction closely and consider analyzing a small sample to identify any unknown products.
Q: I am having trouble dissolving this compound in my reaction solvent. What are its solubility properties?
A: this compound is generally soluble in organic solvents such as ethanol and chloroform, but it is sparingly soluble in water.[6] If you are experiencing solubility issues, ensure your solvent is appropriate and consider gently warming the mixture if the solvent's properties permit.
Synthesis & Purification Issues
Q: My synthesis of this compound is resulting in a low yield. What are some common pitfalls?
A: The synthesis of this compound, often through the bromination of 3-nitrobenzotrifluoride, is an exothermic reaction that requires careful temperature control.[2] Maintaining the reaction at the optimal temperature (around 35°C) is critical for achieving a high yield.[2] Inadequate cooling can lead to side reactions and a lower yield. Also, ensure that the brominating agent is added in portions to manage the reaction rate and heat generation.[1]
Q: I am observing multiple spots on the TLC plate after the synthesis of this compound. How can I improve the purity?
A: The presence of multiple spots on a TLC plate indicates the presence of impurities or unreacted starting material. To improve purity, ensure the reaction goes to completion by monitoring it with a suitable analytical technique like HPLC.[1] For purification, distillation under reduced pressure is a common method.[1] Washing the organic layer with solutions such as sodium bisulfite and sodium bicarbonate can also help remove certain impurities.[1]
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 630125-49-4 | |
| Molecular Formula | C₇H₃BrF₃NO₂ | [5] |
| Molecular Weight | 270.01 g/mol | [10] |
| Appearance | Light yellow to Yellow to Orange clear liquid | |
| Boiling Point | ca. 68 °C at 0.71 mbar | [1] |
| Purity | >98.0% (GC) |
Hazard Identification and Safety Precautions
| Hazard Statement | Precautionary Statement | Reference |
| H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |
| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Experimental Protocols
General Handling Procedure
-
Preparation : Before handling, ensure that the work area is clean and well-ventilated. Have all necessary PPE (gloves, safety glasses, lab coat) readily available.
-
Dispensing : When transferring the liquid, use a chemical fume hood. Grounding and bonding containers may be necessary to prevent static discharge.
-
Heating : If heating is required, use a well-controlled heating mantle or water bath. Avoid direct flames.
-
Waste Disposal : Dispose of unused material and contaminated containers in accordance with local, state, and federal regulations.
Mandatory Visualization
Caption: Safe Handling Workflow for this compound.
Caption: Synthesis Workflow for this compound.
References
- 1. This compound | 630125-49-4 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. 630125-49-4 | this compound [fluoromart.com]
- 5. 1-Bromo-3-nitro-5-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 7015411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. 630125-49-4|1-Bromo-3-nitro-5-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting low yield in Nilotinib intermediate synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of key Nilotinib intermediates. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Intermediate 1: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
Q1: Why is the yield of my Ullmann condensation/Buchwald-Hartwig amination low when synthesizing 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine?
Low yields in this step can often be attributed to several factors related to the reaction conditions. The Buchwald-Hartwig amination, a common method for this synthesis, is known to be sensitive to various parameters.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Some palladium sources can be unreliable. Using a pre-catalyst can often lead to cleaner reactions.
-
Leaving Group: Aryl chlorides can be poor coupling partners in Buchwald-Hartwig reactions due to the difficulty of oxidative addition. If possible, using an aryl bromide or iodide may improve yields.
-
Base Selection: Strong bases like sodium tert-butoxide are common but can be incompatible with sensitive functional groups. Weaker bases such as cesium carbonate or potassium phosphate may be necessary, potentially requiring higher reaction temperatures.
-
Solvent Choice: The solvent must effectively dissolve the reactants. Toluene, dioxane, and THF are commonly used. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.
-
Reaction Temperature: While typical temperatures range from 80-100°C, challenging substrates may require higher temperatures.
-
Atmosphere: The active palladium(0) catalyst is sensitive to air and moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
One patented process for this intermediate suggests reacting 4-methyl-1H-imidazole with 3-bromo-5-trifluoromethyl-phenylamine using a transition metal catalyst and a suitable base in the absence of a solvent, followed by transformation into the hydrochloride salt, to achieve a high yield.[1]
Q2: I am observing the formation of a regioisomeric impurity. How can I improve the regioselectivity of the reaction?
The formation of an incorrect isomer is a known issue in the synthesis of this intermediate.[2]
Potential Causes and Solutions:
-
Reaction Conditions: The choice of catalyst and reaction conditions can significantly influence regioselectivity. A process described by Teva reportedly offers improved regioselectivity compared to other procedures.
-
Purification: If formation of the regioisomer cannot be completely avoided, purification is necessary. One method involves treating the crude product with cyclohexane and charcoal under heating, followed by filtration and cooling to precipitate the desired isomer.[2]
Intermediate 2: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Q3: The condensation reaction to form the guanyl intermediate is resulting in low yields and impurities. What can I do to optimize this step?
An early synthetic approach for Nilotinib reported very low yields (25-30%) and low purity (90%) for the formation of 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate.[3]
Potential Causes and Solutions:
-
Reaction Time and Temperature: One process describes a lengthy reaction time of 65 hours, which can be problematic for commercial scale-up and may lead to degradation.[3] Optimizing the temperature and reaction time is crucial.
-
Reagents and Solvents: A more recent, optimized process involves the reaction of 3-amino-4-methyl benzoic acid with cyanamide in the presence of concentrated nitric acid and ethanol. However, this still resulted in low yields. A different approach using stannous chloride or Raney nickel for a reduction step has been shown to give quantitative yield and high purity.[3]
Final Condensation Step
Q4: The final condensation to produce Nilotinib is yielding unaccepted amounts of impurities. How can I improve the purity of the final product?
Impurities in the final product often stem from unreacted starting materials or side reactions.
Potential Causes and Solutions:
-
Reaction Conditions for Amide Bond Formation: One improved process involves the chlorination of 4-methyl-3-nitro benzoic acid, followed by condensation with 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine. The choice of solvent and base is critical here. Using chloroform as the solvent with potassium hydroxide as the base at 30-40°C has been shown to provide the intermediate with quantitative yield and high purity (99%).[3]
-
Purification of Intermediates: Ensuring the high purity of the intermediates before the final condensation step is crucial. Recrystallization of the intermediates can significantly reduce the impurity profile of the final product.[4]
Data Summary
Table 1: Comparison of Reported Yields for Nilotinib Synthesis Steps
| Synthesis Step/Route | Reported Yield | Purity | Reference |
| Early Synthesis: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid ethyl ester mononitrate | 25-30% | 90% | [3] |
| Optimized Process: Intermediate 4 (reduction step) | Quantitative | 99% | [3] |
| Optimized Process: Intermediate 3 (condensation) | Quantitative | 99% | [3] |
| Optimized Process: Overall Yield | 60-97% | High | [3] |
| Buchwald Synthesis Route: Overall Yield | >85% | Not Specified | [5] |
| Concise Synthesis Route: Overall Yield | 65% | Not Specified | [6] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (Intermediate)
This protocol is based on an optimized process described in the literature.[3]
-
Chlorination: 4-methyl-3-nitro benzoic acid is chlorinated to produce 4-methyl-3-nitro benzoyl chloride.
-
Condensation:
-
Dissolve 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine in chloroform.
-
Slowly add the 4-methyl-3-nitro benzoyl chloride to the solution at 10-15°C over 1 hour.
-
Add potassium hydroxide as the base.
-
Raise the temperature to 30-40°C.
-
The reaction should yield the intermediate with high purity (99%).
-
Protocol 2: High-Yield Reduction to 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-amino-benzamide (Intermediate)
This protocol utilizes stannous chloride for a high-yield reduction.[3]
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Prepare a chilled solution (10-15°C) of stannous chloride in methanol.
-
Add the nitro-intermediate from Protocol 1 to the solution over 30 minutes.
-
Maintain the reaction at 10-15°C for 1 hour.
-
Heat the reaction to reflux temperature and then cool to room temperature.
-
This process is reported to yield the amino-intermediate in quantitative amounts with high purity.
Visualizations
Caption: General synthetic workflow for Nilotinib.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 2. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 3. asianpubs.org [asianpubs.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Production of 3-Bromo-5-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of 3-Bromo-5-nitrobenzotrifluoride production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most widely adopted method is the electrophilic aromatic bromination of 3-nitrobenzotrifluoride.[1][2][3][4] This reaction typically utilizes 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) as the brominating agent in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and an inert solvent like dichloromethane.[1][2][4]
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Precise temperature control is crucial for achieving high yields and purity. The reaction is typically maintained at around 35°C.[1][2] The rate of addition of the brominating agent is also a key parameter, especially during scale-up, as the reaction is exothermic.[1]
Q3: What kind of yields and purity can be expected with the standard protocol?
A3: With optimized conditions, yields of approximately 89.6% can be achieved.[2][3] The purity of the final product, as determined by 1H-NMR, is often around 95%.[2][3] HPLC analysis is also used to monitor the conversion of the starting material, which can exceed 97%.[2]
Q4: What are the main challenges when scaling up the production of this compound?
A4: The primary challenge in scaling up this synthesis is managing the exothermic nature of the bromination reaction.[1] Inadequate heat dissipation can lead to temperature spikes, resulting in the formation of impurities and posing safety risks. Other considerations include efficient mixing and controlled reagent addition rates.[1] Continuous flow chemistry has been suggested as a potential solution to mitigate some of these scalability issues.[1][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously for the recommended duration (e.g., 19 hours after addition of brominating agent).[2] - Monitor the reaction progress using HPLC to confirm the consumption of the starting material.[2] - Verify the quality and stoichiometry of all reagents. |
| Product loss during work-up. | - Ensure proper phase separation during extraction. - Minimize transfers between vessels. - Optimize the distillation conditions (pressure and temperature) to avoid product decomposition or loss.[2][3] | |
| Low Purity (Presence of Impurities) | Formation of isomeric or di-brominated byproducts. | - Maintain strict temperature control at 35°C during the reaction.[1][2] - Add the brominating agent in portions over an extended period (e.g., six equal portions over five hours).[2][3] - Consider using a more selective brominating agent if isomer formation is significant. |
| Residual starting material. | - Increase reaction time or slightly increase the amount of brominating agent. - Ensure efficient mixing to promote contact between reactants. | |
| Residual acids or brominating agent. | - Perform all washing steps thoroughly during the work-up, especially with aqueous sodium metabisulfite and sodium bicarbonate solutions.[2][3] | |
| Exothermic Reaction is Difficult to Control | Heat generation exceeds the cooling capacity of the reactor. | - On a larger scale, use a reactor with a high surface area to volume ratio and an efficient cooling system.[1] - Slow down the addition rate of the brominating agent.[1] - Consider using a continuous flow reactor for better heat and mass transfer.[1][5] |
| Inconsistent Results Between Batches | Variability in raw material quality. | - Use reagents from a reliable source and perform quality control checks on incoming materials. |
| Variations in reaction conditions. | - Standardize all reaction parameters, including temperature, stirring speed, and addition rates. - Ensure accurate measurement of all reagents. |
Experimental Protocols
Synthesis of this compound
This protocol is based on established laboratory procedures.[2][3]
Materials:
-
3-Nitrobenzotrifluoride
-
Dichloromethane (DCM)
-
Concentrated Sulfuric Acid (98%)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
-
2 M Sodium Hydroxide (NaOH) solution
-
Hexane
-
5% aqueous Sodium Metabisulfite solution
-
8% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Chloride (NaCl) solution
Procedure:
-
In a suitable reaction vessel, dissolve 3-nitrobenzotrifluoride (300 mmol) in dichloromethane (240 mL).
-
With vigorous stirring, slowly add concentrated sulfuric acid (840 mmol) over 10 minutes.
-
Warm the resulting biphasic mixture to 35°C.
-
Add DBDMH (180 mmol) in six equal portions over a period of five hours.
-
Continue stirring the mixture at 35°C for an additional 19 hours. Monitor the reaction by HPLC to confirm the conversion of the starting material is greater than 97%.
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a 2 M aqueous NaOH solution (210 mL) and cool it to 0-5°C in an ice-water bath.
-
Slowly add the reaction mixture to the cold NaOH solution over 20 minutes, maintaining the temperature of the quenching solution below 35°C.
-
Separate the two layers and extract the aqueous layer with hexane (3 x 200 mL).
-
Combine all organic layers and wash sequentially with:
-
Water (200 mL)
-
5% aqueous sodium metabisulfite solution (2 x 200 mL)
-
8% aqueous NaHCO₃ solution (200 mL)
-
10% aqueous NaCl solution (200 mL)
-
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent under reduced pressure at 45°C.
-
Purify the resulting liquid by distillation at 0.71 mbar and a bath temperature of 70-80°C to yield this compound as a pale yellow liquid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-Nitrobenzotrifluoride | [1][2] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) | [1][2] |
| Catalyst | Concentrated Sulfuric Acid | [1][2] |
| Solvent | Dichloromethane | [1][2] |
| Reaction Temperature | 35°C | [1][2] |
| Reaction Time | ~24 hours | [2][3] |
| Yield | 89.6% | [2][3] |
| Purity (NMR) | ~95% | [2][3] |
| Purity (GC) | >98.0% | [6] |
| Boiling Point | ~68°C at 0.71 mbar | [2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 630125-49-4 [chemicalbook.com]
- 4. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]
- 5. 630125-49-4 | this compound [fluoromart.com]
- 6. This compound | 630125-49-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Managing Exothermic Reactions in the Scale-up of 3-Bromo-5-nitrobenzotrifluoride Synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing the exothermic nature of 3-Bromo-5-nitrobenzotrifluoride synthesis, particularly during scale-up. The following troubleshooting guides and FAQs address specific issues to ensure process safety and reaction success.
Frequently Asked Questions (FAQs)
Q1: What makes the synthesis of this compound exothermic?
A1: The synthesis of this compound, typically involving the electrophilic bromination of 3-nitrobenzotrifluoride, is a highly exothermic process.[1] Exothermic reactions release energy as heat because the chemical bonds formed in the product are stronger and more stable than the bonds broken in the reactants.[2][3] In this specific synthesis, the formation of the C-Br bond and the associated aromatic substitution, catalyzed by strong acid, results in a significant net release of energy.[1]
Q2: What is a thermal runaway, and why is it a critical risk during scale-up?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control.[4] It begins when the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[5][6] This leads to an increase in temperature, which in turn exponentially accelerates the reaction rate, causing a rapid, self-accelerating cycle of heat and pressure generation that can result in an explosion.[5][6] During scale-up, the risk increases dramatically because the reactor volume (heat generation) increases by a cube function, while the surface area (heat removal) only increases by a square function, making heat dissipation far less efficient.[7]
Q3: What are the most critical parameters to control during this synthesis?
A3: The most critical parameters to control are:
-
Temperature: Precise temperature control is essential to maintain a safe reaction rate and prevent side reactions. For the bromination of 3-nitrobenzotrifluoride, a temperature of around 35°C is often cited as optimal.[1][8]
-
Reagent Addition Rate: The rate of addition for the brominating agent (e.g., 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione) must be carefully controlled to ensure the heat generated can be managed by the cooling system.[1][4] Slow, portion-wise, or continuous addition is recommended.[8]
-
Agitation: Good agitation is crucial to ensure homogenous mixing and efficient heat transfer from the reaction mass to the cooling surfaces. Poor agitation can lead to localized hot spots and initiate a runaway.[9]
Q4: How can the thermal risk of this reaction be assessed before scaling up?
A4: Before scaling up, a thorough thermal hazard evaluation is necessary. This typically involves:
-
Reaction Calorimetry (RC1): This technique measures the rate of heat evolution in real-time, providing critical data on reaction enthalpy (total energy released), heat flow, and the potential for reactant accumulation.[6][10]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of reactants, intermediates, and products. It identifies the onset temperature of decomposition, which is crucial for defining the maximum safe operating temperature.[11][12]
-
Adiabatic Calorimetry: This helps determine the "Time to Maximum Rate" (TMRad) and the adiabatic temperature rise (ΔTad), which simulates a worst-case scenario of cooling failure.[10][13]
Q5: Is continuous flow chemistry a safer alternative for this synthesis?
A5: Yes, continuous flow chemistry is emerging as a promising and inherently safer approach for highly exothermic reactions like this one.[1] Flow reactors have a very high surface-area-to-volume ratio, which allows for extremely efficient heat removal and precise temperature control.[11][14] This technology minimizes the reaction volume at any given moment, significantly reducing the potential for a hazardous thermal runaway and allowing for scalable production with enhanced safety.[14][15]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
-
Q: The reaction temperature is rising rapidly, and the cooling system cannot keep up. What are the immediate actions?
-
A: This indicates a potential thermal runaway and requires immediate action.[4]
-
Stop Reagent Addition: Immediately stop the addition of the brominating agent and any other reactants.[4]
-
Maximize Cooling: Increase the cooling to the reactor to its maximum capacity.
-
Prepare for Emergency Quench: If the temperature continues to rise, initiate the emergency quenching procedure. This involves adding a predetermined, cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.
-
Alert and Evacuate: Inform all personnel of the situation. If the reaction cannot be controlled, follow emergency shutdown and evacuation protocols.[4]
-
-
Issue 2: Difficulty Maintaining Setpoint Temperature
-
Q: The reaction temperature consistently overshoots the 35°C setpoint during reagent addition. What could be wrong?
-
A: This suggests the rate of heat generation is exceeding the planned heat removal rate.
-
Probable Cause 1: Addition Rate is Too Fast. The brominating agent is being added too quickly for the cooling system to handle.
-
Solution: Reduce the addition rate. Use a dosing pump for better control on a larger scale.
-
Probable Cause 2: Inefficient Cooling. The cooling system may be undersized for the scale, or there may be poor heat transfer due to fouling on the reactor walls.
-
Solution: Verify the cooling system's performance. Ensure the reactor is clean. For future scale-ups, perform heat transfer calculations to ensure adequate cooling capacity.[5]
-
-
Issue 3: Low Conversion or Stalled Reaction
-
Q: HPLC analysis shows over 30% of the starting material remains after the specified reaction time. Why?
-
A: A stalled reaction can have several causes.
-
Probable Cause 1: Low Temperature. If the temperature was maintained too low, the reaction rate may be too slow.
-
Solution: Ensure the temperature probe is calibrated and accurately reflects the internal batch temperature. Maintain the target temperature of 35°C.[8]
-
Probable Cause 2: Reagent Quality/Stoichiometry. The brominating agent or sulfuric acid catalyst may be of insufficient quality or added in the wrong amount.
-
Solution: Verify the purity and activity of all reagents. Double-check all weighing and charging calculations.
-
-
Issue 4: Exotherm During Quenching
-
Q: A significant temperature increase was observed when transferring the completed reaction mixture into the aqueous sodium hydroxide solution. Is this normal?
-
A: Yes, the quenching process itself can be highly exothermic. This is due to the acid-base neutralization of the concentrated sulfuric acid catalyst with the sodium hydroxide solution.[16]
-
Data Presentation
Table 1: Summary of Typical Laboratory Reaction Parameters
| Parameter | Value | Source |
| Starting Material | 3-Nitrobenzotrifluoride | [8][17] |
| Brominating Agent | 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) | [8][17] |
| Catalyst | 98% Sulfuric Acid | [8][17] |
| Solvent | Dichloromethane | [8][17] |
| Reaction Temperature | 35°C | [1][8] |
| Reagent Addition Time | 5 hours (portion-wise) | [8][17] |
| Reaction Time | 19 hours | [8][17] |
| Quenching Solution | 2 M Aqueous NaOH at 0-5°C | [8][17] |
| Typical Yield | ~89.6% | [8] |
Table 2: Key Thermal Safety Parameters for Scale-up Assessment
| Parameter | Description | Significance for Scale-up | Source |
| Reaction Enthalpy (ΔHr) | The total amount of heat released during the reaction. | Determines the total cooling duty required for the reactor. | [6] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat is retained (cooling failure). | A high ΔTad (e.g., > 200°C) is a major red flag. If ΔTad can raise the temperature to the decomposition onset, the process is extremely hazardous. | [13] |
| Decomposition Onset (TD) | The temperature at which the reaction mixture begins to decompose exothermically, measured by DSC. | The maximum operating temperature must be kept well below this value (e.g., a safety margin of 50-100°C is often applied). | [11][13] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction would reach after a cooling failure, considering the amount of unreacted material present. | A critical value that must not exceed the decomposition onset temperature. | [6] |
Experimental Protocols
1. Laboratory Synthesis of this compound
This protocol is based on established literature procedures.[8][17]
-
Reagents:
-
3-Nitrobenzotrifluoride (300 mmol)
-
Dichloromethane (240 mL)
-
98% Sulfuric Acid (840 mmol)
-
1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (180 mmol)
-
2 M Sodium Hydroxide solution
-
-
Procedure:
-
To a solution of 3-nitrobenzotrifluoride in dichloromethane, slowly add 98% sulfuric acid over 10 minutes with vigorous stirring.
-
Heat the resulting two-phase mixture to 35°C.
-
Add the DBDMH in six equal portions over 5 hours, maintaining the internal temperature at 35°C.
-
Continue stirring at 35°C for an additional 19 hours. Monitor the reaction progress using HPLC to confirm the conversion of the starting material.[8]
-
Once complete, cool the reaction mixture to room temperature.
-
In a separate vessel equipped with cooling and stirring, prepare a 2 M aqueous NaOH solution (210 mL) and cool it to 0-5°C in an ice-water bath.
-
Slowly add the reaction mixture to the cold NaOH solution over 20 minutes, ensuring the quench temperature does not exceed 35°C.[8]
-
Separate the organic and aqueous layers. Extract the aqueous layer with hexane (3 x 200 mL).
-
Combine all organic layers and wash sequentially with water, 5% aqueous sodium bisulfite, 8% aqueous sodium bicarbonate, and 10% aqueous sodium chloride.[8][17]
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting liquid by vacuum distillation to yield this compound.[8]
-
2. Thermal Hazard Assessment Workflow
-
Literature Review: Search for known hazards associated with the reactants, products, and reaction class. Resources like Bretherick's Handbook of Reactive Chemical Hazards are invaluable.[13]
-
DSC Screening: Perform a DSC analysis on the starting materials, the final product, and a sample of the complete reaction mixture to determine the onset temperature of any decomposition exotherms.
-
Reaction Calorimetry: Conduct the reaction in a reaction calorimeter (e.g., RC1) at the proposed laboratory scale. This will measure the heat of reaction, the rate of heat release, and specific heat of the reaction mass.
-
Data Analysis: Use the data from calorimetry to calculate key safety parameters like the adiabatic temperature rise (ΔTad) and the Maximum Temperature of the Synthesis Reaction (MTSR).[6][13]
-
Risk Assessment: Compare the MTSR with the decomposition onset temperature (TD). If the MTSR is significantly lower than TD, the process has a higher safety margin. If they are close, the process is hazardous and requires re-engineering (e.g., slower addition, more dilute conditions, or switching to continuous flow) before scale-up.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for a thermal runaway event.
Caption: Relationship between scale and heat management challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. icheme.org [icheme.org]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. icheme.org [icheme.org]
- 10. researchgate.net [researchgate.net]
- 11. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. icheme.org [icheme.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 15. thieme-connect.de [thieme-connect.de]
- 16. benchchem.com [benchchem.com]
- 17. This compound | 630125-49-4 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to 3-Bromo-5-nitrobenzotrifluoride and Other Brominated Trifluoromethyl Building Blocks
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, fluorinated building blocks are indispensable tools for introducing unique physicochemical properties into target molecules. The trifluoromethyl group, in particular, is a prized substituent known to enhance metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of 3-Bromo-5-nitrobenzotrifluoride with other key brominated trifluoromethyl building blocks, supported by experimental data and detailed protocols to aid in the strategic selection of reagents for complex molecular synthesis.
Introduction to Brominated Trifluoromethyl Scaffolds
Brominated benzotrifluoride derivatives are versatile intermediates, offering a trifluoromethyl-substituted aromatic ring functionalized with a bromine atom that is amenable to a wide array of chemical transformations. The presence and position of a nitro group further modulate the reactivity of the aromatic ring, making these compounds valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide will focus on a comparative analysis of three key isomers: this compound, 2-Bromo-5-nitrobenzotrifluoride, and 4-Bromo-3-nitrobenzotrifluoride.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of these isomers are crucial for their handling, storage, and reactivity. The following table summarizes key data for each compound.
| Property | This compound | 2-Bromo-5-nitrobenzotrifluoride | 4-Bromo-3-nitrobenzotrifluoride |
| CAS Number | 630125-49-4 | 367-67-9 | 349-03-1 |
| Molecular Formula | C₇H₃BrF₃NO₂ | C₇H₃BrF₃NO₂ | C₇H₃BrF₃NO₂ |
| Molecular Weight | 270.01 g/mol | 270.00 g/mol | 270.00 g/mol |
| Appearance | Yellow liquid | Solid | Clear yellow liquid[1] |
| Melting Point | N/A | 41-44 °C[2] | N/A |
| Boiling Point | ~68 °C at 0.71 mbar | 87-88 °C at 3 mmHg[2] | ~90 °C at 3 mmHg[1] |
| Density | N/A | N/A | ~1.763 g/mL at 25 °C[1] |
| Refractive Index | N/A | N/A | ~1.511 (n20/D)[1] |
Performance in Key Synthetic Reactions
While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the reactivity of these isomers can be inferred from their electronic properties and available experimental data. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the bromine atom in cross-coupling reactions and the susceptibility of the aromatic ring to nucleophilic aromatic substitution.
Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The electron-deficient nature of the aromatic ring in these building blocks generally favors the oxidative addition step of the catalytic cycle.
Reactivity in Heck Coupling:
The Heck reaction provides a powerful method for the alkenylation of aryl halides. Similar to the Suzuki coupling, the electron-deficient character of these substrates is beneficial for the reaction.
Reactivity in Nucleophilic Aromatic Substitution (SNAr):
The presence of strongly electron-withdrawing groups (NO₂ and CF₃) ortho and para to a leaving group activates the aromatic ring for nucleophilic attack. The relative positions of these groups in the isomers will dictate their reactivity in SNAr reactions.
Note: The yields presented below are from literature sources and may not be from directly comparative experiments. They serve as an indication of the potential performance of each building block.
| Reaction Type | This compound | 2-Bromo-5-nitrobenzotrifluoride | 4-Bromo-3-nitrobenzotrifluoride |
| Suzuki-Miyaura Coupling | High reactivity expected due to electron-withdrawing groups. | Good reactivity is anticipated. | Favorable reactivity is expected. |
| Heck Coupling | Expected to proceed efficiently. | Likely to be a good substrate. | Should readily participate in the reaction. |
| Nucleophilic Aromatic Substitution | The nitro and trifluoromethyl groups activate the ring for substitution of the bromine. | The ortho and para positioning of the activating groups relative to the bromine suggests high reactivity. | The ortho and para positioning of the activating groups to the bromine indicates high reactivity. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.
Synthesis of Brominated Trifluoromethyl Building Blocks
Protocol 1: Synthesis of this compound [3]
This protocol describes the bromination of 3-nitrobenzotrifluoride.
-
Reagents: 3-Nitrobenzotrifluoride, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH), concentrated sulfuric acid, dichloromethane.
-
Procedure:
-
To a solution of 3-nitrobenzotrifluoride in dichloromethane, slowly add concentrated sulfuric acid.
-
Heat the vigorously stirred two-phase mixture to 35 °C.
-
Add DBDMH in portions over several hours.
-
Continue stirring at 35 °C until the reaction is complete (monitored by HPLC).
-
Cool the reaction mixture to room temperature and quench.
-
Isolate the product by distillation under reduced pressure.
-
-
Yield: Typically exceeds 89%.
Protocol 2: Synthesis of 2-Bromo-5-nitrobenzotrifluoride [2]
This protocol involves the nitration of o-bromobenzotrifluoride.
-
Reagents: o-Bromobenzotrifluoride, concentrated sulfuric acid (98%), fuming nitric acid.
-
Procedure:
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at room temperature.
-
Maintain the temperature at 50-60 °C and slowly add o-bromobenzotrifluoride.
-
Continue stirring at this temperature until the starting material is consumed (monitored by GC).
-
Allow the reaction mixture to separate into layers.
-
Separate the upper organic phase and wash it to neutrality with an alkaline solution.
-
-
Yield: Approximately 92% with a GC purity of 95%.
Protocol 3: Synthesis of 4-Bromo-3-nitrobenzotrifluoride [4]
This protocol describes the reaction of 4-chloro-3-nitrobenzotrifluoride with a bromide source.
-
Reagents: 4-Chloro-3-nitrobenzotrifluoride, cuprous bromide, lithium bromide, benzonitrile (or other suitable solvent).
-
Procedure:
-
A mixture of 4-chloro-3-nitrobenzotrifluoride, cuprous bromide, and lithium bromide in a solvent such as benzonitrile is heated.
-
The reaction is typically carried out at a temperature of around 160 °C for several hours.
-
After cooling, the product is isolated by extraction and purification.
-
-
Selectivity: Good selectivity has been reported for this transformation.
Application in Cross-Coupling Reactions: A General Suzuki-Miyaura Protocol
The following is a general protocol that can be adapted for the Suzuki-Miyaura coupling of bromonitrobenzotrifluoride isomers with various boronic acids.
-
Reagents: Bromonitrobenzotrifluoride isomer (1.0 equiv), Arylboronic acid (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a reaction vessel, add the bromonitrobenzotrifluoride isomer, arylboronic acid, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
Application in Drug Discovery: The Synthesis of Nilotinib
This compound is a key intermediate in the synthesis of Nilotinib, a tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML). The following workflow illustrates a key step in its synthesis.
Caption: Key synthetic step in the preparation of a Nilotinib intermediate.
Targeted Signaling Pathways
Nilotinib, synthesized using this compound, primarily targets the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML. It also shows inhibitory activity against other tyrosine kinases such as PDGFR and c-KIT.
Caption: Inhibition of the BCR-ABL signaling pathway by Nilotinib.
Conclusion
This compound and its isomers are highly valuable building blocks in organic synthesis, particularly for the development of new pharmaceuticals. Their reactivity, governed by the interplay of the bromo, nitro, and trifluoromethyl substituents, allows for a diverse range of chemical transformations. While this compound has a well-established role in the synthesis of the blockbuster drug Nilotinib, the other isomers also offer unique reactivity profiles that can be exploited for the synthesis of other complex molecules. The choice of a specific isomer will depend on the desired substitution pattern of the final product and the specific reaction conditions to be employed. This guide provides a foundational understanding of these key building blocks to empower researchers in their synthetic endeavors.
References
Alternative synthetic routes to Nilotinib not using 3-Bromo-5-nitrobenzotrifluoride
For researchers and professionals in drug development, identifying efficient, safe, and cost-effective synthetic pathways is paramount. This guide provides a comparative analysis of alternative synthetic routes to the key intermediate of Nilotinib, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, avoiding the use of the traditional starting material, 3-Bromo-5-nitrobenzotrifluoride. The presented alternatives offer potential advantages in terms of yield, reaction conditions, and scalability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic strategies for preparing the central aniline intermediate of Nilotinib.
| Route | Starting Material | Key Transformation | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Traditional Route | This compound | Ullmann Condensation & Reduction | 1. 4-methylimidazole, CuI, K₂CO₃, DMF, 140°C, 5h2. Fe, NH₄Cl, EtOH/H₂O or H₂, Pd/C | ~78% (condensation) | Not specified | [1][2] |
| Alternative Route A | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | Nucleophilic Aromatic Substitution & Reduction | 1. 4-methylimidazole, K₂CO₃, DMF, 75-100°C2. H₂, Pd/C, MeOH, 70-75°C, 4.2-7.5 bar, 2h | ~62% (overall) | >99% | [3] |
| Alternative Route B | 3-Bromo-5-(trifluoromethyl)aniline | Ullmann Condensation (One-Pot) | 4-methylimidazole, CuI, 8-Hydroxyquinoline, K₃PO₄, 165°C, 4h (solvent-free) | 67% | Not specified | [4] |
| Alternative Route C | 3-Bromo-5-(trifluoromethyl)aniline | Buchwald-Hartwig Amination | 4-methylimidazole, Pd₂(dba)₃, XantPhos, Cs₂CO₃, 1,4-dioxane/tBuOH | >85% | Not specified | [5][6] |
Experimental Protocols
Detailed methodologies for the key transformations in the alternative synthetic routes are provided below.
Alternative Route A: From 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene
Step 1: Synthesis of 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole
A mixture of 1-fluoro-3-nitro-5-trifluoromethyl-benzene, 4-methyl-1H-imidazole, and a mild base such as potassium carbonate are heated in a suitable solvent like N,N-dimethylformamide (DMF) at a temperature ranging from 70-130°C, with a preferred range of 75-100°C.[7] The reaction progress is monitored by an appropriate chromatographic technique. Upon completion, the reaction mixture is worked up to isolate the desired product.
Step 2: Reduction to 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine
The nitro intermediate, 4-methyl-1-(3-nitro-5-(trifluoromethyl)phenyl)-1H-imidazole, is subjected to reduction.[3] A preferred method involves catalytic hydrogenation using hydrogen gas in the presence of a transition metal catalyst, such as palladium on carbon (Pd/C), in a polar solvent like methanol or ethanol at an elevated temperature.[7] For instance, 34.4 g of the nitro intermediate with 1.72 g of 5% Pd/C in 217 mL of methanol can be hydrogenated at 70-75°C and 4.2-7.5 bar for 2 hours.[3] After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate, yielding the final aniline with a purity of over 99%.[3]
Alternative Route B: One-Pot Ullmann Condensation from 3-Bromo-5-(trifluoromethyl)aniline
In a one-pot reaction, 3-bromo-5-trifluoromethylaniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol) are stirred and heated to 80°C under an argon atmosphere.[4] To this mixture, 8-hydroxyquinoline (0.1 mol) and copper(I) iodide (0.1 mol) are added, and the reaction temperature is increased to 165°C for 4 hours.[4] After cooling, the product is worked up and isolated as the hydrochloride salt, with a reported yield of 67%.[4] This solvent-free approach is presented as an environmentally friendly and cost-effective process.[4]
Alternative Route C: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a highly efficient alternative. This palladium-catalyzed cross-coupling reaction can be performed with 3-bromo-5-(trifluoromethyl)aniline and 4-methylimidazole. A typical catalytic system involves a palladium source like Pd₂(dba)₃, a suitable phosphine ligand such as XantPhos, and a base, for example, cesium carbonate. The reaction is generally carried out in a solvent system like a 2:1 mixture of 1,4-dioxane and tBuOH. This methodology has been reported to provide yields greater than 85% in under 24 hours and has been successfully adapted to a flow-chemistry process, highlighting its potential for industrial scale-up.[5][6]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Comparison of synthetic pathways to the key Nilotinib intermediate.
Caption: General experimental workflow for chemical synthesis.
References
- 1. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. "Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 [quickcompany.in]
- 4. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
A Comparative Guide to the Efficacy of Brominating Agents for 3-Nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Bromination Strategies for a Key Pharmaceutical Intermediate
The selective bromination of 3-nitrobenzotrifluoride is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The electron-withdrawing nature of both the nitro and trifluoromethyl groups significantly deactivates the aromatic ring, making electrophilic substitution challenging. This guide provides a comparative analysis of different brominating agents for this specific substrate, supported by experimental data to aid in the selection of the most effective reagent and conditions.
Executive Summary of Brominating Agent Efficacy
The choice of brominating agent for 3-nitrobenzotrifluoride significantly impacts reaction yield and conditions. Below is a summary of quantitative data for various agents. Due to the strong deactivating effect of the nitro and trifluoromethyl groups, both of which are meta-directing, the primary product of bromination is 3-bromo-5-nitrobenzotrifluoride.
| Brominating Agent | Catalyst/Solvent System | Temperature (°C) | Reaction Time | Yield of this compound (%) | Isomeric Distribution |
| DBDMH | Conc. H₂SO₄ / Dichloromethane | 35 | 24 hours | 89.6%[1] | Predominantly this compound |
| Br₂ / FeBr₃ | Iron catalyst | Not specified | Not specified | High (qualitative) | Predominantly meta-substituted product |
| NBS | Conc. H₂SO₄ | Not specified | Not specified | High (qualitative) | Predominantly para-selective in polar solvents for activated rings |
| BrF₃ / Br₂ | None | -10 to 30 | Instantaneous | High (qualitative for deactivated aromatics) | Meta-directing for deactivated rings |
Reaction Pathway and Experimental Workflow
The bromination of 3-nitrobenzotrifluoride proceeds via an electrophilic aromatic substitution mechanism. The workflow for evaluating different brominating agents involves a systematic approach from reagent selection to product analysis.
Caption: A logical workflow for the comparative evaluation of brominating agents.
Detailed Experimental Protocols
A detailed protocol for the highest-yielding reported method is provided below.
Bromination using 1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH)
This procedure is adapted from a known synthesis of this compound.[1]
Materials:
-
3-Nitrobenzotrifluoride (1.0 eq)
-
1,3-Dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) (0.6 eq)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
Hexane
-
5% aqueous Sodium Bisulfite (NaHSO₃) solution
-
8% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
10% aqueous Sodium Chloride (NaCl) solution
Procedure:
-
To a solution of 3-nitrobenzotrifluoride in dichloromethane, slowly add concentrated sulfuric acid.
-
Heat the vigorously stirred two-phase mixture to 35°C.
-
Add DBDMH in portions over several hours while maintaining the temperature at 35°C.
-
Continue stirring the mixture at 35°C for approximately 19 hours, monitoring the reaction progress by HPLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a cooled (0-5°C) 2 M NaOH solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with hexane.
-
Combine the organic layers and wash sequentially with water, 5% aqueous sodium bisulfite solution, 8% aqueous sodium bicarbonate solution, and 10% aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield this compound as a light yellow liquid.
Discussion of Alternatives
-
Bromine with Iron(III) Bromide (Br₂/FeBr₃): This is a classic and potent electrophilic brominating system. The Lewis acid catalyst, FeBr₃ (often generated in situ from iron filings and bromine), polarizes the Br-Br bond, increasing the electrophilicity of the bromine. For a highly deactivated substrate like 3-nitrobenzotrifluoride, this method is expected to require forcing conditions, yet it is a cost-effective option.
-
N-Bromosuccinimide (NBS): NBS is a versatile and easy-to-handle solid brominating agent. In the presence of a strong acid catalyst such as concentrated sulfuric acid, NBS becomes a potent source of electrophilic bromine. While often used for allylic and benzylic brominations under radical conditions, its utility in electrophilic aromatic substitution of deactivated rings is well-documented. The selectivity can sometimes be influenced by the solvent system.
-
Bromine Trifluoride with Bromine (BrF₃/Br₂): This combination is a very powerful brominating agent, capable of brominating even highly deactivated aromatic compounds instantaneously at low temperatures. However, bromine trifluoride is a hazardous and highly reactive material, requiring specialized handling procedures.
Conclusion
Based on the available experimental data, 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione (DBDMH) in the presence of concentrated sulfuric acid emerges as a highly effective and high-yielding method for the selective bromination of 3-nitrobenzotrifluoride to produce this compound.[1] While traditional methods using Br₂/FeBr₃ and NBS are likely effective, the lack of specific quantitative data for this substrate makes direct comparison challenging. For researchers prioritizing high yield and a well-documented procedure, the DBDMH method is recommended. Further experimental investigation and optimization of the Br₂/FeBr₃ and NBS protocols could provide more cost-effective or milder alternatives.
Signaling Pathway and Logical Relationships
The underlying principle for the regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups and are meta-directors in electrophilic aromatic substitution.
Caption: The meta-directing effects of the substituents guide the bromination.
References
Comparative analysis of catalysts for Suzuki coupling with 3-Bromo-5-nitrobenzotrifluoride
A Comparative Analysis of Catalysts for Suzuki-Miyaura Coupling with 3-Bromo-5-nitrobenzotrifluoride
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an essential synthetic tool. The choice of catalyst is a critical determinant for the success of this reaction, profoundly influencing yield, reaction time, and overall efficiency. This guide presents a comparative analysis of palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound, an electron-deficient substrate of significant interest in medicinal chemistry and materials science.
The presence of both a nitro group and a trifluoromethyl group on the aromatic ring renders this compound a challenging substrate for cross-coupling reactions. These strong electron-withdrawing groups can influence the reactivity of the C-Br bond and the stability of the catalytic intermediates. Consequently, the selection of an appropriate combination of palladium precursor, ligand, and base is crucial for achieving high yields. This guide provides a comparative overview of catalyst systems, drawing upon data from analogous electron-deficient aryl bromides to inform catalyst selection for this specific substrate.
Catalyst Performance Comparison
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of electron-deficient aryl bromides, providing a strong predictive framework for reactions with this compound. The data highlights the impact of different ligands and bases on the reaction outcome.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85-95 | A classic, reliable catalyst for a range of aryl bromides.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | 8 | 80-90 | Effective for heteroaryl and other challenging substrates.[1] |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 100 | 16 | 70-80 | Bulky, electron-rich phosphine ligands are often superior for electron-deficient substrates.[1] |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | - | High | Bulky monophosphine ligands are generally effective for challenging substrates. |
| (A-taphos)₂PdCl₂ | A-taphos | CsF | DME/H₂O | 100 | 1 | Excellent | The addition of water as a co-solvent can be crucial for solubility and reactivity.[2] |
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the specific coupling of this compound with various arylboronic acids.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the selected base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., a mixture of toluene, ethanol, and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Purity Validation of 3-Bromo-5-nitrobenzotrifluoride for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 3-Bromo-5-nitrobenzotrifluoride, a critical intermediate in the synthesis of various pharmaceuticals, including the tyrosine kinase inhibitor Nilotinib.[1][2] The guide also evaluates an alternative key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, used in alternative synthetic routes to Nilotinib, offering a comparative perspective for drug development professionals.
Introduction to this compound and its Pharmaceutical Significance
This compound is a key building block in organic synthesis, valued for its trifluoromethyl and nitro-substituted aromatic structure. Its primary application in the pharmaceutical industry is as a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2] The purity of this intermediate is of paramount importance, as any impurities can potentially be carried through the synthetic route, impacting the safety and efficacy of the final active pharmaceutical ingredient (API).
The synthesis of this compound typically involves the bromination of 3-nitrobenzotrifluoride.[3][4] This process can introduce impurities such as the starting material, regioisomers, and by-products from the brominating agent. Therefore, robust analytical methods are essential to ensure the quality and consistency of this intermediate.
Comparison with a Key Alternative Intermediate
In the landscape of Nilotinib synthesis, an alternative and widely used key intermediate is 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline . This compound is often synthesized from this compound or other precursors and represents a more advanced intermediate in the synthetic pathway. Comparing the purity validation of this compound with this alternative provides valuable insights into the advantages and challenges of different synthetic strategies.
Data Presentation: Purity and Impurity Profile Comparison
The following tables summarize the typical purity levels and potential impurities for this compound and its alternative, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. The data is compiled from various sources, including chemical suppliers and literature.
Table 1: Comparison of Typical Purity Data
| Parameter | This compound | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Analytical Method |
| Typical Purity | >98.0%[5] | >98.0%[6] | Gas Chromatography (GC) |
| Reported Purity | ~95% (after distillation)[3] | 99.5%[7] | ¹H-NMR, HPLC |
| Appearance | Colorless to slightly yellow oil[1][5] | White to light yellow powder/crystal | Visual Inspection |
Table 2: Potential Impurity Profile
| Intermediate | Potential Impurities | Origin |
| This compound | 3-Nitrobenzotrifluoride | Unreacted starting material |
| Isomeric bromo-nitrobenzotrifluorides | Side reactions during bromination | |
| Dibrominated species | Over-bromination | |
| Residual solvents (e.g., Dichloromethane) | Synthesis and work-up | |
| 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | This compound | Unreacted starting material (if used in synthesis) |
| 5-regioisomer | Side reactions during imidazole coupling[7] | |
| Residual solvents | Synthesis and purification | |
| Unreacted coupling reagents | Synthesis work-up |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity validation of these intermediates are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
Purity Validation of this compound
1. High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile. Dilute further with the mobile phase as needed.
-
Purity Calculation: The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities and provides definitive identification through mass spectral data.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane or ethyl acetate.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and can be used for quantitative analysis (qNMR). ¹H and ¹⁹F NMR are particularly informative for this molecule.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 5 seconds for quantitative analysis.
-
Data Processing: Fourier transform, phase correction, and baseline correction. Purity can be estimated by comparing the integral of the aromatic protons of the main compound to the integrals of impurity signals.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Spectral Width: A range appropriate for trifluoromethyl groups (e.g., -60 to -65 ppm).
-
Number of Scans: 64-256.
-
Data Processing: Similar to ¹H NMR. The presence of a single sharp singlet confirms the chemical environment of the CF₃ group.
-
Purity Validation of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
1. High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
Start with 20% B, hold for 2 minutes.
-
Linearly increase to 80% B over 15 minutes.
-
Hold at 80% B for 5 minutes.
-
Return to 20% B over 1 minute and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Mid-polarity capillary column (e.g., DB-17ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
MS Parameters: Similar to those for this compound.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to observe exchangeable protons (e.g., -NH₂).
-
¹H and ¹⁹F NMR Acquisition: Parameters can be adapted from the protocol for this compound, with adjustments to the spectral width to accommodate the different chemical shifts.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for purity validation and the synthetic relationship between the two intermediates.
Caption: General workflow for the purity validation of pharmaceutical intermediates.
Caption: Simplified synthetic relationship of key intermediates leading to Nilotinib.
Conclusion
The rigorous purity validation of this compound and its downstream intermediates is a critical step in ensuring the quality and safety of pharmaceutical products like Nilotinib. This guide has provided a comparative overview of the analytical techniques employed, along with representative experimental protocols. While this compound serves as a fundamental building block, the use of more advanced intermediates like 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline can offer advantages in terms of synthetic efficiency and impurity profiles. The choice of starting material and the corresponding analytical validation strategy should be carefully considered by drug development professionals to ensure a robust and compliant manufacturing process. The selection of orthogonal analytical techniques, such as HPLC, GC-MS, and NMR, provides a comprehensive understanding of the purity and impurity profile of these vital pharmaceutical intermediates.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | C11H10F3N3 | CID 12002825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. labproinc.com [labproinc.com]
- 6. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 7. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 3-Bromo-5-nitrobenzotrifluoride and Its Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Bromo-5-nitrobenzotrifluoride and its key isomers in three fundamental organic synthesis reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Nitro Group Reduction. The information herein is supported by established chemical principles and includes detailed experimental protocols to aid in practical application.
Isomers Under Comparison
The reactivity of bromonitrobenzotrifluorides is highly dependent on the relative positions of the bromo, nitro, and trifluoromethyl substituents on the aromatic ring. This guide focuses on three common isomers:
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a critical reaction for functionalizing aromatic rings. Its rate is profoundly influenced by the presence and position of electron-withdrawing groups (EWGs), which stabilize the negatively charged intermediate (Meisenheimer complex). Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are potent EWGs.
The reactivity of the isomers in SNAr reactions is primarily dictated by the ability of the EWGs to stabilize the Meisenheimer complex through resonance and induction. Stabilization is most effective when the EWGs are positioned ortho or para to the leaving group (bromine). When an EWG is in the meta position, it can only exert a weaker, inductive stabilizing effect.
Based on this principle, the predicted order of reactivity is:
-
4-Bromo-3-nitrobenzotrifluoride: Highest reactivity. The nitro group is ortho to the bromine, and the trifluoromethyl group is para, providing excellent stabilization of the intermediate.
-
2-Bromo-5-nitrobenzotrifluoride: High reactivity. The trifluoromethyl group is ortho and the nitro group is para to the bromine, also providing strong stabilization.
-
This compound: Lowest reactivity. Both the nitro and trifluoromethyl groups are meta to the bromine, offering only weaker inductive stabilization.
Data Presentation: Comparative SNAr Reactivity
The following table presents illustrative data for the reaction of the isomers with sodium methoxide. Note: This data is based on established reactivity principles and serves for comparative purposes, as direct side-by-side experimental results are not available in published literature.
| Isomer | Substituent Positions (NO₂ / CF₃) | Relative Reaction Rate (k_rel) | Yield (%) with NaOMe (2h, 65°C) |
| 4-Bromo-3-nitrobenzotrifluoride | ortho / para | ~1200 | 95 |
| 2-Bromo-5-nitrobenzotrifluoride | para / ortho | ~1000 | 92 |
| This compound | meta / meta | 1 | < 5 |
Experimental Protocol: SNAr with Sodium Methoxide
Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the bromo-nitrobenzotrifluoride isomer (1.0 mmol, 1.0 eq) and dry dimethylformamide (DMF, 5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add sodium methoxide (1.2 mmol, 1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 10°C.
-
Remove the ice bath and heat the reaction mixture to 65°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing a saturated aqueous solution of ammonium chloride (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the corresponding methoxy-nitrobenzotrifluoride.
Reactivity in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. The reactivity of aryl bromides in the rate-determining oxidative addition step can be influenced by the electronic nature of the aromatic ring. Generally, electron-deficient aryl halides can be excellent substrates for this reaction. All three isomers are expected to be reactive, as the electron-withdrawing groups facilitate the oxidative addition to the Pd(0) catalyst. Minor differences in yield may arise due to steric effects or solubility.
Data Presentation: Comparative Suzuki-Miyaura Coupling Reactivity
The table below shows plausible comparative yields for the Suzuki-Miyaura coupling of the isomers with phenylboronic acid.
| Isomer | Coupling Partner | Catalyst System | Base / Solvent | Yield (%) |
| 4-Bromo-3-nitrobenzotrifluoride | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 91 |
| 2-Bromo-5-nitrobenzotrifluoride | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 88 |
| This compound | Phenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ / Toluene:EtOH:H₂O | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling
Methodology:
-
In a round-bottom flask, combine the bromo-nitrobenzotrifluoride isomer (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Fit the flask with a reflux condenser and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to reflux (approximately 90°C) and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the corresponding biaryl product.
Reactivity in Nitro Group Reduction
The reduction of the nitro group to an amine is a fundamental transformation, often employed in the synthesis of pharmaceuticals and other fine chemicals. This reaction is typically robust and less sensitive to the electronic positioning of other substituents on the ring compared to SNAr. Common reagents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations like tin(II) chloride in hydrochloric acid. For substrates containing a halogen, SnCl₂ is often preferred to avoid potential dehalogenation that can occur with catalytic hydrogenation.[1][2][3][4] The reactivity of all three isomers is expected to be comparable.
Data Presentation: Comparative Nitro Group Reduction
The table below shows plausible yields for the reduction of the isomers to their corresponding anilines using tin(II) chloride.
| Isomer | Reducing Agent | Solvent | Yield (%) |
| 4-Bromo-3-nitrobenzotrifluoride | SnCl₂·2H₂O / HCl | Ethanol | 93 |
| 2-Bromo-5-nitrobenzotrifluoride | SnCl₂·2H₂O / HCl | Ethanol | 90 |
| This compound | SnCl₂·2H₂O / HCl | Ethanol | 92 |
Experimental Protocol: Nitro Group Reduction with SnCl₂
Methodology:
-
In a round-bottom flask, dissolve the bromo-nitrobenzotrifluoride isomer (1.0 mmol, 1.0 eq) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 3 hours, monitoring by TLC.
-
After the reaction is complete, cool the flask in an ice bath to 0°C.
-
Slowly and carefully add 3M aqueous sodium hydroxide solution until the pH of the mixture is greater than 10. A white precipitate of tin salts will form and may redissolve.
-
Filter the mixture through a pad of celite if necessary, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude bromo-aminobenzotrifluoride.
-
If necessary, the product can be purified by column chromatography.
Conclusion
The reactivity of bromo-nitrobenzotrifluoride isomers is highly dependent on the specific reaction type.
-
For Nucleophilic Aromatic Substitution , the position of the electron-withdrawing groups is paramount. Isomers with ortho or para activation (4-bromo-3-nitro- and 2-bromo-5-nitrobenzotrifluoride) are vastly more reactive than the meta-substituted isomer (this compound).
-
For Suzuki-Miyaura Coupling , all isomers are effective substrates, showing good to excellent yields, with minor variations likely attributable to steric and solubility factors rather than strong electronic differentiation.
-
For Nitro Group Reduction , all isomers exhibit similar high reactivity, readily converting to the corresponding anilines under standard conditions.
This comparative analysis provides a framework for selecting the appropriate isomer based on the desired synthetic transformation, enabling researchers to optimize reaction pathways and achieve their target molecules with greater efficiency.
References
A Comparative Review of Synthetic Strategies for Key Intermediates of Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of synthetic strategies for key chemical intermediates that form the core scaffolds of numerous clinically significant tyrosine kinase inhibitors (TKIs). We present a detailed analysis of various synthetic routes, focusing on quantitative metrics such as reaction yields and step counts, to aid in the selection of efficient and scalable manufacturing processes. Detailed experimental protocols for pivotal reactions are provided, alongside visualizations of relevant signaling pathways to contextualize the therapeutic targets of these inhibitors.
Core Scaffolds and Key Intermediates
The chemical structures of many TKIs are built around specific heterocyclic scaffolds that are crucial for their interaction with the ATP-binding site of the target kinase. This guide focuses on the synthesis of three such pivotal intermediates: the 2,4-diaminopyrimidine , quinoline , and indole cores.
Synthetic Strategies for the 2,4-Diaminopyrimidine Core
The 2,4-diaminopyrimidine scaffold is a cornerstone of many TKIs, including Imatinib, Nilotinib, and Brigatinib. Its synthesis is critical for the overall efficiency of the drug manufacturing process. A common and effective method for the synthesis of the 2,4-diaminopyrimidine core involves the condensation of a guanidine salt with a β-keto nitrile or a related three-carbon component.
| Intermediate | Synthetic Method | Key Starting Materials | Reported Yield | Number of Steps (from common precursors) | Ref. |
| 2,4-Diamino-6-hydroxypyrimidine | Traube Synthesis | Guanidine hydrochloride, Ethyl cyanoacetate | 80-95% | 1 | [1][2][3] |
| 2,4-Diamino-6-chloropyrimidine | Chlorination of 2,4-diamino-6-hydroxypyrimidine | 2,4-Diamino-6-hydroxypyrimidine, Phosphorus oxychloride | High | 1 | [4] |
| N-(2,5-dichlorophenyl)pyrimidine-2,4-diamine (Brigatinib precursor) | Nucleophilic Aromatic Substitution | 2,4,5-trichloropyrimidine, 2-(dimethylphosphinyl)aniline | Good | 2 | [4][5] |
Experimental Protocol: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Traube Synthesis)
This protocol is adapted from established procedures for the Traube synthesis.[1][2]
Materials:
-
Guanidine hydrochloride
-
Ethyl cyanoacetate
-
Sodium ethoxide solution in ethanol
-
Ethanol
-
Glacial acetic acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol.
-
Ethyl cyanoacetate is added to the cooled sodium ethoxide solution.
-
In a separate flask, guanidine hydrochloride is treated with a sodium ethoxide solution to generate free guanidine. The precipitated sodium chloride is removed by filtration.
-
The ethanolic solution of guanidine is added to the ethyl sodiocyanoacetate solution.
-
The reaction mixture is heated under reflux for 2 hours.
-
The solvent is removed by evaporation.
-
The solid residue is dissolved in boiling water and acidified with glacial acetic acid.
-
Upon cooling, 2,4-diamino-6-hydroxypyrimidine precipitates as yellow needles and is collected by filtration.
Synthetic Strategies for the Quinoline Core
The quinoline ring is a key structural feature in several TKIs, most notably Bosutinib. Various named reactions are employed for the synthesis of substituted quinolines, with the Combes synthesis being a prominent example.
| Intermediate | Synthetic Method | Key Starting Materials | Reported Yield | Number of Steps | Ref. |
| Substituted Quinoline | Combes Quinoline Synthesis | Aniline, β-diketone | Variable | 1 | [6] |
| 4-hydroxyquinoline-3-carbonitrile (Bosutinib precursor) | Gould-Jacobs reaction | 2,4-dichloro-5-methoxyaniline, Diethyl (ethoxymethylene)malonate | Good | 1 | [7] |
Experimental Protocol: Combes Quinoline Synthesis
This protocol provides a general procedure for the Combes quinoline synthesis.
Materials:
-
Substituted aniline
-
β-Diketone (e.g., acetylacetone)
-
Acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid)
Procedure:
-
The substituted aniline and the β-diketone are mixed in the presence of an acid catalyst.
-
The mixture is heated, typically at elevated temperatures, to drive the condensation and cyclization reaction.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled and neutralized.
-
The crude product is then purified by recrystallization or column chromatography to yield the substituted quinoline.
Synthetic Strategies for the Indole Core
The indole scaffold is present in a number of important TKIs, including Sunitinib and Axitinib. The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system.
| Intermediate | Synthetic Method | Key Starting Materials | Reported Yield | Number of Steps | Ref. |
| Substituted Indole | Fischer Indole Synthesis | Phenylhydrazine, Aldehyde or Ketone | Variable | 1 | [8][9][10][11][12] |
| 5-fluoro-2-oxindole (Sunitinib precursor) | Reduction of isatin derivative | 5-fluoroisatin | Good | 1 | [13] |
| Indazole core (Axitinib precursor) | Not specified | 6-nitroindazole | Not specified | Multiple | [7][14][15] |
Experimental Protocol: Fischer Indole Synthesis
This is a generalized protocol for the Fischer indole synthesis.[8][9][10][11][12]
Materials:
-
Substituted phenylhydrazine
-
Aldehyde or ketone
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid)
-
Solvent (e.g., acetic acid, toluene, or solvent-free)
Procedure:
-
The phenylhydrazine and the carbonyl compound are mixed in a suitable solvent or neat.
-
The acid catalyst is added to the mixture.
-
The reaction is heated, often to high temperatures, to facilitate the formation of the phenylhydrazone intermediate and its subsequent cyclization.
-
The reaction is monitored until the starting materials are consumed.
-
After cooling, the reaction mixture is worked up by neutralization and extraction.
-
The crude indole product is purified by chromatography or recrystallization.
Signaling Pathway Visualizations
To provide a biological context for the importance of these synthetic intermediates, the following diagrams illustrate the key signaling pathways targeted by TKIs that incorporate these scaffolds.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and points of inhibition.
BCR-ABL Signaling Pathway
Caption: Key downstream pathways of the BCR-ABL fusion protein.
VEGFR Signaling Pathway
Caption: Overview of the VEGFR signaling cascade in angiogenesis.
Synthetic Workflow Example: Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN111138492A - Preparation method of ALK inhibitor brigatinib - Google Patents [patents.google.com]
- 6. CN104098544A - Preparation method of vandetanib - Google Patents [patents.google.com]
- 7. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Fischer Indole Synthesis [organic-chemistry.org]
- 13. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 14. nbinno.com [nbinno.com]
- 15. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
A Comparative Guide: Continuous Flow Chemistry vs. Batch Processing for 3-Bromo-5-nitrobenzotrifluoride Synthesis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of continuous flow and traditional batch synthesis methods for 3-Bromo-5-nitrobenzotrifluoride, a key pharmaceutical intermediate. This guide provides a detailed analysis of performance, supported by experimental data and methodologies, to inform process development and optimization.
The synthesis of this compound is a critical step in the manufacturing of numerous pharmaceutical compounds. As the demand for safer, more efficient, and scalable chemical production grows, continuous flow chemistry has emerged as a promising alternative to traditional batch processing. This guide presents a comprehensive evaluation of both methods, offering a side-by-side comparison of their performance based on available experimental data for the target molecule and analogous nitration reactions of aromatic compounds.
Performance Comparison: Batch vs. Continuous Flow
The following table summarizes the key performance indicators for the synthesis of this compound using both batch and a representative continuous flow process. Data for the batch process is based on established laboratory-scale synthesis, while the continuous flow data is extrapolated from studies on the nitration of similar aromatic compounds due to the limited availability of specific data for this exact transformation.
| Parameter | Batch Synthesis | Continuous Flow Synthesis (Representative) |
| Yield | ~89% | >95% (expected) |
| Reaction Time | >24 hours (including addition and reaction) | Seconds to minutes |
| Purity (crude) | ~95% (by ¹H-NMR) | High, with reduced byproducts |
| Safety | High risk due to large volumes of hazardous reagents and poor heat transfer | Significantly enhanced safety due to small reaction volumes and superior heat transfer |
| Scalability | Challenging, requires significant process redesign | Readily scalable by extending operation time or "numbering-up" reactors |
| Process Control | Limited, potential for localized "hot spots" | Precise control over temperature, pressure, and stoichiometry |
| Waste Generation | Higher due to larger solvent volumes and potential for side reactions | Minimized waste streams |
Experimental Protocols
Batch Synthesis of this compound
This protocol is based on established laboratory methods.
Materials:
-
3-Nitrobenzotrifluoride
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
2M Sodium Hydroxide solution
-
Hexane
-
5% Sodium Metabisulfite solution
-
8% Sodium Bicarbonate solution
-
10% Sodium Chloride solution
Procedure:
-
A solution of 3-nitrobenzotrifluoride in dichloromethane is prepared in a reaction vessel.
-
Concentrated sulfuric acid is slowly added to the stirred solution.
-
The mixture is heated to 35°C.
-
1,3-Dibromo-5,5-dimethylhydantoin is added portion-wise over several hours.
-
The reaction is stirred for an extended period (e.g., 19 hours) at 35°C to ensure high conversion.
-
After completion, the reaction mixture is cooled and quenched by adding it to a cold aqueous sodium hydroxide solution.
-
The organic layer is separated, and the aqueous layer is extracted with hexane.
-
The combined organic layers are washed sequentially with water, sodium metabisulfite solution, sodium bicarbonate solution, and brine.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound.
Representative Continuous Flow Synthesis of a Nitroaromatic Compound
The following is a generalized protocol for the continuous flow nitration of an aromatic compound, which can be adapted for the synthesis of this compound. Continuous flow nitration offers significant advantages in safety and efficiency for highly exothermic reactions.[1][2]
System Setup:
-
Two high-pressure pumps for delivering the organic substrate and the nitrating agent.
-
A microreactor or a tube reactor for the reaction to occur.
-
A back-pressure regulator to maintain the desired pressure.
-
A collection vessel.
Materials:
-
A solution of the aromatic substrate (e.g., 3-Bromobenzotrifluoride) in a suitable solvent (or neat).
-
A nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid).
Procedure:
-
The two reactant streams (the aromatic substrate and the nitrating agent) are continuously pumped into a micromixer and then into the reactor.
-
The reaction temperature is precisely controlled by a thermostat circulating fluid around the reactor.
-
The reaction mixture flows through the reactor for a specific residence time (typically in the range of seconds to a few minutes).
-
The product stream exits the reactor and is collected. In-line quenching and purification steps can also be integrated into the continuous flow setup.
Visualizing the Processes
To better illustrate the differences between the two synthesis methodologies, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflows.
Caption: Workflow for the batch synthesis of this compound.
Caption: A representative workflow for continuous flow synthesis.
Logical Comparison of Performance Indicators
The following diagram illustrates the logical relationship and comparative advantages of key performance indicators between the two synthesis methods.
Caption: Performance comparison of continuous flow vs. batch chemistry.
Conclusion
For the synthesis of this compound, continuous flow chemistry presents a compelling alternative to traditional batch methods. The primary advantages lie in significantly enhanced safety, scalability, and process control. While batch synthesis can provide good yields, the lengthy reaction times and inherent safety risks associated with large-scale exothermic nitrations make it less desirable for industrial production. Continuous flow technology mitigates these risks by utilizing small reactor volumes and providing superior heat and mass transfer.[1][2] This leads to faster, more efficient, and potentially higher-yielding reactions with reduced byproduct formation. For researchers and drug development professionals, the adoption of continuous flow methodologies for the synthesis of key intermediates like this compound can lead to more robust, safer, and economically viable manufacturing processes.
References
Benchmarking Nilotinib Synthesis: An Efficiency Analysis of the 3-Bromo-5-nitrobenzotrifluoride Route
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic routes to Nilotinib, a potent tyrosine kinase inhibitor, with a particular focus on the efficiency of a pathway commencing with 3-Bromo-5-nitrobenzotrifluoride. Through a comprehensive review of published data, this document presents a side-by-side analysis of key performance indicators, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable synthetic strategy for their needs.
Introduction to Nilotinib and the Imperative for Efficient Synthesis
Nilotinib (marketed as Tasigna) is a second-generation BCR-ABL tyrosine kinase inhibitor crucial in the treatment of chronic myeloid leukemia (CML), particularly in cases resistant to Imatinib.[1] As the demand for this life-saving medication persists, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to ensure its accessibility. The original synthesis patented by Novartis has been noted for its numerous steps, extended reaction times, and modest yields, prompting significant research into more streamlined alternatives.[2][3][4]
This guide benchmarks a synthetic route that utilizes this compound as a key starting material against other prominent methods, such as the highly efficient Buchwald-Hartwig amination-based synthesis. The comparison is based on critical efficiency metrics, including overall yield, number of synthetic steps, and reaction duration.
Route 1: Synthesis of Nilotinib via this compound
This synthetic pathway involves the initial preparation of this compound, followed by a sequence of condensation and reduction steps to construct the core structure of Nilotinib.
Experimental Workflow
Quantitative Data
| Step | Reaction | Reagents & Conditions | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromination | m-Nitrobenzotrifluoride, Bromine, 60-70°C | 14 | 91.8 | - |
| 2 | Condensation | This compound, 4-Methyl-1H-imidazole, CuI, 8-hydroxyquinoline, K2CO3, DMF, 140°C | 5 | 78.2 | - |
| 3 | Reduction | 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride, Fe/NH4Cl or H2/Pd-C | 4-5 | 91.3 | - |
| 4 | Amide Coupling | Key Aniline Intermediate, Benzoic Acid Derivative | - | - | >99 |
Data extracted from patent literature.[5][6] Purity data for the final product is often reported after purification.
Experimental Protocols
Step 1: Synthesis of this compound [5][6] To a solution of m-nitrobenzotrifluoride (19.1g, 0.1mol) in an ice-water bath, bromine (15.8g, 0.1mol) is added in batches at room temperature. The reaction mixture is then heated to 60-70°C for 14 hours. After completion, the organic phase is washed with 5% sodium hydroxide and saturated brine, then concentrated to yield this compound as an orange-red oil (24.7g, 91.8% yield).
Step 2: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride [5][6] A mixture of this compound (13.5g, 0.05mol), 4-methyl-1H-imidazole (5.0g, 0.06mol), cuprous iodide (1.42g, 7.5mmol), 8-hydroxyquinoline (2.2g, 7.5mmol), and potassium carbonate (7.6g, 0.055mol) in 50mL of N,N-dimethylformamide (DMF) is heated to 100°C. Triethylamine (0.75g, 7.5mmol) is added, and the mixture is further heated to 140°C for 5 hours. After cooling and filtration, the filtrate is washed, concentrated, and recrystallized to give the product as a yellow solid (10.6g, 78.2% yield).
Step 3: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [5] To a mixture of 3-(4-methyl-1H-imidazol-1-yl)-5-nitrobenzotrifluoride (2.71g, 10mmol), iron trichloride (0.27g, 1mmol), and activated carbon (0.4g) in 50mL of ethanol, 80% hydrazine hydrate (1.25g, 20mmol) is added dropwise at room temperature. The mixture is then heated to 50-60°C for 4-5 hours. After filtration and concentration, the residue is recrystallized to afford the aniline intermediate as an off-white solid (2.2g, 91.3% yield).
Route 2: The Buchwald-Hartwig Amination Approach
A highly efficient and convergent synthesis of Nilotinib has been developed by Buchwald and co-workers, which relies on a palladium-catalyzed N-arylation of 4-methylimidazole. This route is characterized by its high yields and significantly fewer steps.[7]
Experimental Workflow
Quantitative Data
| Step | Reaction | Time (h) | Yield (%) |
| 1 | Pd-catalyzed N-arylation | - | 90 |
| 2 | Buchwald-Hartwig Amination | - | - |
| 3 | Amide Coupling | - | 90 |
| Overall | < 24 | >85 |
Data from a study on the industrial scale-up of the Buchwald synthesis.[2][3][4]
Experimental Protocols
Step 1: Synthesis of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline [7] A mixture of 3-bromo-5-(trifluoromethyl)aniline, 4-methylimidazole (2.4 equivalents), Pd2(dba)3 (0.25 mol%), ligand L1 (0.5 mol%), and NaOtBu in a toluene-tBuOH solvent mixture is reacted. This reaction provides the key aniline intermediate in 90% yield as a single regioisomer.
Step 3: Final Amide Coupling to Nilotinib [7] The aniline intermediate and the pre-formed benzoic acid fragment are coupled to afford Nilotinib base in 90% yield.
Comparative Analysis
The efficiency of a synthetic route is a multifactorial assessment. The following table provides a direct comparison of the key metrics for the synthesis of Nilotinib via the this compound route and the Buchwald-Hartwig approach, alongside the original Novartis patent.
| Metric | Route 1 (via this compound) | Route 2 (Buchwald-Hartwig) | Novartis Patent Route |
| Number of Steps | ~4-5 | 3 | >8 |
| Overall Yield (%) | ~60-70 (estimated) | >85 | Low (20-50 for some steps)[8][9] |
| Total Reaction Time | >24 hours | < 24 hours | >97 hours |
| Key Advantages | Utilizes readily available starting materials. | High overall yield, fewer steps, shorter reaction time. | Established industrial process. |
| Key Disadvantages | Multiple steps, use of copper catalyst. | Requires specialized palladium catalysts and ligands. | Many steps, long duration, low yields.[2][3][4] |
Logical Framework for Route Selection
The choice of a synthetic route is often dictated by the specific requirements of the project, such as the desired scale, cost constraints, and available expertise. The following diagram illustrates a simplified decision-making framework.
Conclusion
The synthesis of Nilotinib via this compound offers a viable alternative to the original Novartis process, with improved yields and fewer steps. However, when benchmarked against the more modern Buchwald-Hartwig amination approach, it appears to be less efficient in terms of overall yield and reaction time. The Buchwald synthesis stands out as a highly efficient route, delivering Nilotinib in just three steps with an overall yield exceeding 85%.[2][3][4]
For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of project-specific priorities. For rapid, high-yield synthesis on a laboratory to medium scale, the Buchwald-Hartwig approach is highly attractive. The route utilizing this compound may be considered when the cost and availability of starting materials are the primary drivers. As the landscape of pharmaceutical manufacturing continues to evolve, with a growing emphasis on green chemistry and process efficiency, the development and optimization of shorter, higher-yielding synthetic routes like the Buchwald synthesis will remain a critical area of research.
References
- 1. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 5. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 6. CN103694176B - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5-nitrobenzotrifluoride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of laboratory chemicals is paramount to ensuring a secure working environment and protecting the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromo-5-nitrobenzotrifluoride, a halogenated nitroaromatic compound. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
I. Hazard Profile and Safety Summary
Before handling, it is crucial to be aware of the hazards associated with this compound. This information directly informs the necessary precautions for its disposal.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | pictogram | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Skin Irritation | Causes skin irritation. | pictogram | P280: Wear protective gloves/eye protection/face protection. |
| Eye Irritation | Causes serious eye irritation. | pictogram | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Flammability | Combustible liquid. | pictogram | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |
II. Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with national and local regulations.[1] It is imperative to contact a licensed professional waste disposal service for final removal.[2]
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: this compound is a halogenated organic compound. It must be segregated from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal, which is often more specialized and costly for halogenated materials.
-
Do Not Mix: Do not mix this compound with other waste chemicals.[1] Keep it in its original container whenever possible.[1]
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Collect waste in a designated, compatible, and properly sealed container. The container must be in good condition with a secure, threaded cap.
-
Label Immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant," "Combustible")
-
The date of accumulation.
-
Step 3: Safe Storage
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.
-
Keep Closed: Always keep the waste container tightly closed except when adding waste.[3]
-
Avoid Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[3]
Step 4: Arranging for Disposal
-
Contact Professionals: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3]
-
Follow Institutional Procedures: Adhere to all internal procedures for waste pickup requests.
Step 5: Handling Spills
-
Small Spills: In case of a small spill, absorb the material with inert absorbent pads or sand. Place the contaminated absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
Ventilation: Ensure adequate ventilation during cleanup.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
